L-beta-Homotryptophan hydrochloride
Description
BenchChem offers high-quality L-beta-Homotryptophan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-beta-Homotryptophan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940843 | |
| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-01-3 | |
| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-beta-Homotryptophan Hydrochloride: A Technical Guide to Structure, Properties, and Peptidomimetic Applications
Executive Summary
In the rapidly evolving landscape of peptide drug discovery, overcoming the poor pharmacokinetic profiles of native alpha-peptides is a paramount challenge. L-beta-Homotryptophan hydrochloride has emerged as a critical non-canonical building block designed to address these limitations. By introducing an additional methylene spacer into the peptide backbone, this beta-amino acid confers profound proteolytic stability while enabling the formation of highly specific, target-binding secondary structures.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical properties of L-beta-Homotryptophan hydrochloride, explore the mechanistic causality behind its resistance to enzymatic degradation, and provide field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).
Chemical Architecture and Physicochemical Profiling
L-beta-Homotryptophan is a chiral beta-amino acid derivative of the essential amino acid L-tryptophan. Structurally, the primary amine is shifted from the alpha-carbon to the beta-carbon, resulting in a 3-amino-butanoic acid scaffold bearing an indole ring.
Causality in Formulation: The compound is predominantly supplied and utilized as a hydrochloride (HCl) salt. The free base of indole-containing beta-amino acids is susceptible to oxidative degradation and spontaneous side reactions. Protonating the beta-amine to form the HCl salt locks the molecule in a stable, non-reactive state, drastically extending its shelf-life and enhancing its solubility in polar aprotic solvents (like DMF and DMSO) required for downstream synthesis[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for precise stoichiometric calculations during drug development:
| Property | Specification / Value |
| IUPAC Name | (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid hydrochloride |
| CAS Registry Number | 192003-01-3 (HCl salt) / 339994-86-4[1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl |
| Molecular Weight | 254.71 g/mol (Free base: 218.25 g/mol ) |
| Appearance | White to off-white lyophilized powder |
| Chirality | (S)-enantiomer (L-configuration) |
| Storage Conditions | -20°C, desiccated, protect from light and moisture[1] |
Mechanistic Advantages in Drug Design
The incorporation of L-beta-Homotryptophan into a peptide sequence is not a random substitution; it is a calculated structural intervention.
The Causality of Proteolytic Resistance: Endogenous proteases (e.g., trypsin, pepsin, DPP-IV) have evolved highly specific S1/S1' binding pockets that recognize the precise geometry of alpha-amino acid backbones. The insertion of the extra methylene (-CH₂-) group in L-beta-Homotryptophan fundamentally alters the Ramachandran dihedral angles (φ, ψ, and the new θ angle). This structural perturbation creates a severe steric clash within the protease active site, rendering the scissile amide bond inaccessible to the catalytic triad. Consequently, beta-peptides exhibit near-total resistance to enzymatic degradation in vivo.
Mechanistic pathway of proteolytic resistance conferred by beta-homoamino acid incorporation.
Furthermore, beta-amino acids have a high propensity to drive the folding of peptidomimetics into predictable, stable secondary structures (such as 14-helices or specific β-turns). This conformational locking is highly desirable for targeting flat protein-protein interaction (PPI) interfaces.
Advanced Synthesis and Incorporation Strategies
Coupling beta-amino acids during SPPS presents unique kinetic challenges. The additional sp³ hybridized carbon increases the degrees of freedom and steric bulk around the reacting amine, raising the activation energy required for nucleophilic attack. Standard room-temperature coupling with HBTU often yields truncated sequences.
To overcome this, we employ a self-validating microwave-assisted SPPS workflow utilizing high-efficiency uronium salts (HATU)[2].
Optimized microwave-assisted SPPS workflow for coupling sterically hindered beta-amino acids.
Step-by-Step Protocol: Microwave-Assisted Coupling of Fmoc-L-beta-Homotryptophan
Note: This protocol is optimized for a 0.1 mmol scale using a CEM Liberty Blue (or equivalent) automated microwave synthesizer[2].
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of internal reactive sites.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.
-
-
Pre-Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-L-beta-homotryptophan and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for exactly 1 minute.
-
Causality: HATU generates a highly reactive At-active ester. The brief pre-activation prevents premature hydrolysis while ensuring rapid formation of the active species before it encounters the hindered resin-bound amine.
-
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 50°C for 10 minutes[2].
-
Causality: Uniform dielectric microwave heating rapidly overcomes the steric energy barrier of the beta-methylene group, driving the reaction to >99% completion without promoting epimerization of the chiral center.
-
-
Capping & Washing: Wash the resin with DMF (3 × 1 min). Cap any unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 5 minutes.
-
Self-Validation: Perform a Kaiser test on a micro-cleaved sample. A negative (yellow) result validates successful coupling. Capping ensures that any trace unreacted chains are terminated, preventing the formation of complex deletion-sequence impurities.
-
Case Studies in Therapeutics
The unique properties of L-beta-Homotryptophan have made it a cornerstone in recent high-profile drug development programs:
1. Interleukin-23 Receptor (IL-23R) Inhibitors: Recent patent literature highlights the use of L-beta-homotryptophan in the synthesis of highly potent, cyclic peptide inhibitors of IL-23R, which are being developed as oral treatments for inflammatory disorders like Crohn's disease[3]. The incorporation of this beta-amino acid at specific X-positions in the macrocycle prevents gastrointestinal degradation, enabling oral bioavailability—a holy grail for peptide therapeutics[2][3].
2. Compstatin Analogs (Complement C3 Inhibition): Compstatin is a cyclic peptide that binds to the complement C3 protein, inhibiting the complement cascade. Advanced generations of Compstatin analogs utilize L-beta-homotryptophan (alongside other derivatives like 5-fluoro-tryptophan) to modulate the enthalpy of interaction with the C3 target[4]. The beta-homo modification not only increases the binding affinity but drastically improves the plasma half-life and intraocular retention of the peptide, making it viable for treating age-related macular degeneration (AMD)[4].
References
The following authoritative sources were utilized to ground the chemical properties, synthesis protocols, and therapeutic applications discussed in this guide:
-
L-BETA-HOMOTRYPTOPHAN HYDROCHLORIDE | 192003-01-3, ChemicalBook.
-
[3] WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor, Google Patents. 3
-
[4] CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties, Google Patents. 4
-
[2] WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor (Microwave SPPS Coupling Methods), Google Patents.2
Sources
- 1. peptide.com [peptide.com]
- 2. WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor - Google Patents [patents.google.com]
- 3. WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor - Google Patents [patents.google.com]
- 4. CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents [patents.google.com]
Topic: The Therapeutic Potential of β-Homo Amino Acids in Drug Design
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The landscape of peptide-based therapeutics is often constrained by inherent limitations, most notably poor metabolic stability and limited conformational diversity. The strategic incorporation of non-natural amino acids represents a paradigm shift in medicinal chemistry, with β-homo amino acids emerging as a particularly powerful tool. By introducing an additional methylene group into the amino acid backbone, these structures unlock novel conformational states, confer profound resistance to enzymatic degradation, and enable the precise modulation of pharmacological properties. This guide provides a comprehensive technical overview of β-homo amino acids, moving from their fundamental structural principles to their strategic application in modern drug design. We will explore their impact on peptide secondary structure, detail their advantages in enhancing pharmacokinetic profiles, and present key therapeutic applications. Furthermore, this document serves as a practical resource, offering detailed protocols for their synthesis, incorporation, and characterization, equipping researchers with the knowledge to leverage β-homo amino acids for the development of next-generation therapeutics against a wide array of challenging biological targets.
Foundational Principles: Redefining the Peptidic Backbone
The therapeutic utility of a peptide is intrinsically linked to its three-dimensional structure and its stability in a biological environment. β-Homo amino acids fundamentally alter both of these attributes by modifying the peptide backbone itself.
Structural Characteristics and Nomenclature
A canonical α-amino acid features its amino group and carboxyl group attached to the same carbon atom (the α-carbon). In contrast, β-amino acids have the amino group on the β-carbon, one atom removed from the carboxyl group.[][2] β-homo amino acids are a specific subset where the carbon skeleton has been formally lengthened by one methylene group compared to their α-amino acid counterparts.[3][4] This seemingly minor alteration has profound structural consequences.
The nomenclature for substituted β-amino acids specifies the position of the side chain (R group). A β²-amino acid has the substituent at the α-carbon (adjacent to the carbonyl), while a β³-amino acid has the substituent at the β-carbon (adjacent to the amine).[2] This expanded structural diversity offers a greater number of stereoisomers and conformational possibilities compared to α-amino acids, providing a richer palette for molecular design.[][5]
Engineering Secondary Structure: The Rise of Foldamers
The extended backbone of β-homo amino acids prevents them from adopting the canonical α-helical or β-sheet structures of natural peptides. Instead, they form novel, stable, and well-defined secondary structures known as foldamers.[6] These include unique helical motifs such as the 10-helix, 12-helix, and 14-helix, named for the number of atoms in the hydrogen-bonded ring.[2]
The ability to form these predictable and stable structures is a cornerstone of their therapeutic potential. It allows for the rational design of peptidomimetics that can present side chains in a specific three-dimensional arrangement to mimic the bioactive conformation of a natural peptide or to engage with novel binding surfaces on a biological target.[6][7] For instance, the 14-helix is notably stable and can project side chains in three distinct faces, providing an ideal scaffold for mimicking protein-protein interaction interfaces.[5][7]
Experimental Protocol: Standard Fmoc-SPPS Cycle for β-Homo Amino Acid Incorporation
This protocol outlines a single coupling cycle. The process is repeated until the desired sequence is assembled.
-
Resin Preparation:
-
Place the Fmoc-protected amino acid-loaded resin in a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes to ensure full accessibility of reactive sites. [8]Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 7-10 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-protected β-homo amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HATU (0.98 eq. relative to the amino acid), and a base such as diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) in DMF.
-
Allow this activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. [9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage:
-
Once the synthesis is complete, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to quench reactive carbocations. [9][10]
-
Essential Characterization and Analysis
Following synthesis and purification (typically by reverse-phase HPLC), rigorous characterization is required to confirm the peptide's identity, structure, and biological function.
Structural Elucidation
Confirming that a designed β-peptide adopts its intended conformation is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the high-resolution three-dimensional structure of β-peptides in solution. [11]Analysis of Nuclear Overhauser Effect (NOE) data provides through-space distance restraints between protons, which are essential for defining the peptide's fold. [12]* Molecular Dynamics (MD) Simulations: Unrestrained MD simulations are increasingly used in conjunction with NMR. They can help interpret ambiguous NMR data and provide a more complete picture of the conformational ensemble that a peptide may adopt in solution, which is particularly important given the increased flexibility of the β-amino acid backbone. [11][13]* Circular Dichroism (CD) Spectroscopy: CD provides a rapid assessment of the secondary structure content of a peptide. The characteristic spectra of β-peptide helices (e.g., a minimum near 214 nm for a 14-helix) allow for a qualitative and semi-quantitative evaluation of the peptide's folded state under various conditions (pH, temperature). [7]
Biological and Pharmacokinetic Evaluation
Protocol: In Vitro Proteolytic Stability Assay
-
Preparation: Prepare stock solutions of the purified β-peptide and a control α-peptide of known instability in a relevant buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the peptides at a final concentration of ~100 µM in either 50% human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by reverse-phase HPLC or LC-MS.
-
Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the corresponding peak area. Calculate the half-life (t₁/₂) by plotting the percentage of remaining peptide versus time.
Pharmacokinetic (PK) Studies: Following promising in vitro results, in vivo PK studies are conducted in animal models. These studies measure key parameters such as absorption, distribution, metabolism, and excretion (ADME). The primary goal is to determine the drug's concentration in plasma over time, from which critical values like elimination half-life, clearance, and bioavailability are calculated. [14][15]The inclusion of β-homo amino acids is hypothesized to significantly improve these parameters, leading to a more favorable drug profile.
Conclusion and Future Outlook
β-Homo amino acids are no longer a niche academic curiosity but a validated and powerful platform in modern medicinal chemistry. Their ability to form stable, predictable secondary structures while conferring exceptional resistance to proteolysis directly addresses the most significant liabilities of traditional peptide drugs. The compatibility of β-homo amino acid monomers with standard synthetic protocols allows for their rapid and systematic integration into drug discovery pipelines.
As our understanding of foldamer design deepens, β-peptides will be instrumental in tackling the most challenging biological targets, particularly protein-protein interactions that have remained beyond the reach of small molecules. The continued exploration of new β-amino acid structures and their incorporation into hybrid scaffolds will further expand the chemical space available to drug designers, paving the way for a new generation of highly stable, potent, and specific therapeutics.
References
- Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. PubMed.
- Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC.
- Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications.
- Interpreting NMR data for beta-peptides using molecular dynamics simulations. PubMed.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Beta Amino Acids and Beta Homo Amino Acids. AAPPTEC.
- β−Amino Acids. BOC Sciences.
- Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed.
- METHODS FOR SYNTHESIZING β-HOMOAMINO ACIDS. Google Patents.
- Conformational transition of amyloid β-peptide. PNAS.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF.
- Folding and function in α/β-peptides: Targets and therapeutic applications. PMC.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
- Proteolytic Stability Peptides. Scribd.
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Beta-peptide. Wikipedia.
- Methods and protocols of modern solid phase peptide synthesis. DU Chem.
- beta-Homo Amino Acids. Aapptec Peptides.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
- Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria. PubMed.
- β-Peptides: from structure to function. Request PDF.
- peptide nmr. Unknown Source.
- TAPP analogs containing β3 -homo-amino acids: synthesis and receptor binding. PubMed.
- β-Peptides as inhibitors of protein–protein interactions. PMC.
- Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria: Betaine kinetics. Request PDF.
Sources
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biovera.com.au [biovera.com.au]
- 10. biomatik.com [biomatik.com]
- 11. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pnas.org [pnas.org]
- 14. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Engineering the CNS Landscape: The Neuroactivity and Pharmacological Utility of L-β-Homotryptophan
Executive Summary
In the rapidly evolving field of neuropharmacology, non-canonical amino acids have transitioned from biochemical curiosities to foundational pillars of drug design. L-β-Homotryptophan (L-β-HTP) —a β-amino acid homolog of the canonical L-tryptophan—exemplifies this shift. Characterized by the insertion of an additional methylene group (-CH₂-) between the α-carbon and the carboxylate group, L-β-HTP plays a dual role in modern neuroscience. Endogenously, its accumulation serves as a critical metabolomic biomarker for neurodegenerative shifts, particularly in Parkinson's disease[1]. Exogenously, it is a potent pharmacophore engineered into CNS-penetrant peptides (such as Compstatin analogs) to enhance proteolytic stability, modulate blood-brain barrier (BBB) permeability, and fine-tune receptor binding enthalpy[2].
This technical guide synthesizes the endogenous neuro-metabolomics of L-β-HTP with its exogenous applications in peptide drug development, providing actionable, self-validating protocols for researchers targeting neuroinflammation and neurodegeneration.
Endogenous Neuroactivity: L-β-Homotryptophan as a Neuro-Metabolomic Biomarker
The physiological homeostasis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) is tightly regulated in the central nervous system (CNS), as they are obligatory precursors for catecholaminergic and serotonergic neurotransmitters. Recent high-resolution metabolomic profiling has identified L-β-Homotryptophan as a significant differential biomarker in neurodegenerative pathologies[1].
The Parkinsonian Metabolic Shift
In Parkinson's disease (PD), the irreversible degradation of phenylalanine to tyrosine via phenylalanine hydroxylase (PAH) is often impaired. Metabolic Control Analysis (MCA) reveals that this bottleneck forces a systemic metabolic shift[3]. Instead of producing dopamine and serotonin precursors, the pathways divert toward aberrant metabolites. Consequently, L-β-Homotryptophan and trans-cinnamate accumulate at significantly higher intensities in PD patients compared to healthy controls[1]. This accumulation is not merely a byproduct; it actively reflects the depletion of the precursor pools required for synaptic maintenance, thereby correlating with dopaminergic and serotonergic neurodegeneration[1].
Fig 1. Aromatic amino acid metabolic shift in Parkinson's disease yielding L-β-Homotryptophan.
Quantitative Metabolomic Alterations
The following table summarizes the quantitative shifts in the aromatic amino acid metabolome observed in PD cohorts via LC-ESI-MS/MS[1],[3].
Table 1: Quantitative Metabolite Alterations in Parkinson's Disease vs. Healthy Controls
| Metabolite | Metabolic Pathway | Relative Status in PD | p-value | Mechanistic Implication |
| L-β-Homotryptophan-HCl | Tryptophan / Aromatic AA | Elevated | 1.1e-3 | Shift away from serotonin synthesis |
| trans-Cinnamate | Phenylalanine | Elevated | 0.01 | Shift away from tyrosine/dopamine synthesis |
| Pyridoxamine | Vitamin B6 | Elevated | 0.01 | Altered cofactor availability for decarboxylases |
Pharmacological Engineering: Modulating Neuroinflammation via C3 Inhibition
While endogenous L-β-HTP serves as a biomarker, its true utility in drug development lies in peptide engineering. Canonical peptides suffer from rapid degradation by endogenous CNS proteases (e.g., neprilysin) and poor BBB permeability. Incorporating β-amino acids like L-β-HTP introduces a vital extra carbon into the peptide backbone, altering torsion angles and creating steric hindrance that effectively shields the amide bond from enzymatic cleavage[2].
Targeting the Complement System in Neuroinflammation
Neuroinflammation, driven by microglial activation and aberrant synaptic pruning, is heavily mediated by the Complement System, specifically the C3 convertase pathway[4]. , a 13-residue cyclic peptide, is a potent inhibitor of C3[5]. However, native Compstatin requires pharmacokinetic optimization for CNS applications.
By substituting the canonical tryptophan at position 4 with L-β-Homotryptophan (or related 1-alkyl analogs), researchers have achieved profound pharmacological enhancements[2]. The β-homo modification removes the strict requirement for indole 'N' mediated hydrogen bonding, significantly increasing the enthalpy of the interaction between the Compstatin analog and the C3 protein[2]. This results in sub-nanomolar affinity and extended retention in the cerebrospinal fluid (CSF).
Fig 2. Mechanism of L-β-HTP modified Compstatin inhibiting C3-mediated neuroinflammation.
Table 2: Pharmacokinetic Enhancement via β-Amino Acid Incorporation
| Parameter | Canonical L-Tryptophan Peptide | L-β-Homotryptophan Modified Peptide | Causality / Mechanism |
| Proteolytic Stability (CNS) | Low (t1/2 < 2h) | High (t1/2 > 12h) | Extra β-carbon induces steric hindrance against endogenous peptidases. |
| Receptor Binding Enthalpy | Baseline | Significantly Increased | Altered backbone torsion removes requirement for indole 'N' H-bonding. |
| Target Affinity (C3) | ~62 nM | < 28 nM | Optimized spatial orientation of the indole ring within the binding pocket. |
Core Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind methodological choices.
Protocol 1: LC-ESI-MS/MS Quantification of L-β-Homotryptophan in CSF/Plasma
Objective: To accurately quantify L-β-HTP as a biomarker in neurodegenerative models.
-
Sample Preparation & Precipitation:
-
Mix 100 μL of CSF/plasma with 300 μL of cold acetonitrile (-20°C) containing an isotopically labeled internal standard (e.g., L-Tryptophan-d5).
-
Causality: Cold organic precipitation is selected over acid precipitation to prevent the acid-catalyzed degradation of the fragile indole ring, ensuring the structural integrity of L-β-HTP[1].
-
-
Centrifugation & Filtration:
-
Centrifuge at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.2 μm PTFE syringe filter into an autosampler vial[1].
-
-
Chromatographic Separation:
-
Utilize an Ascentis® C18 Column (4.6 × 150 mm, 3 μm).
-
Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile.
-
Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 0.7 mL/min[1].
-
-
Mass Spectrometry & Self-Validation:
-
Operate the ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for L-β-HTP.
-
Self-Validation Step: Inject a pooled Quality Control (QC) sample every 10 injections. A variance of <5% in retention time and peak area validates the absence of detector drift and column fouling.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of L-β-HTP-bearing Peptides
Objective: To synthesize CNS-penetrant peptide analogs (e.g., Compstatin derivatives) incorporating L-β-HTP.
-
Resin Preparation:
-
Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of active sites.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
-
Coupling of Fmoc-L-β-Homotryptophan-OH:
-
Pre-activate Fmoc-L-β-HTP-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes, then add to the resin. Allow coupling for 2 hours.
-
Causality: HATU is utilized instead of standard HBTU because the extra methylene group in β-amino acids creates significant steric bulk; HATU's superior reactivity is mandatory to overcome this hindrance and ensure complete amide bond formation.
-
-
Coupling Validation (Kaiser Test):
-
Self-Validation Step: Perform a Kaiser test on a few resin beads. A negative result (yellow) validates complete coupling. A positive result (blue) indicates unreacted amines, triggering a mandatory double-coupling cycle.
-
-
Cleavage and Cyclization:
-
Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
-
For cyclic analogs (like Compstatin), dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) and stir open to the air for 48 hours to form the critical Cys2-Cys12 disulfide bridge[6].
-
References
-
[7] Computational investigation and experimental validation of the molecular mechanism of Solanecio mannii aqueous roots extract against cervical cancer - PMC. Source: nih.gov. URL: [Link]
-
[1] Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort - PMC. Source: nih.gov. URL: [Link]
-
[3] Egyptian Cohort | PDF | Tyrosine | Phenylalanine - Scribd. Source: scribd.com. URL: [Link]
-
[4] Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - Ovid. Source: ovid.com. URL: [Link]
-
[6] Compstatin(Cat#: CTI-010) - Creative Biolabs. Source: creative-biolabs.com. URL: [Link]
-
[5] Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC. Source: nih.gov. URL: [Link]
-
[2] CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents. Source: google.com. URL:
Sources
- 1. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112334477A - Compstatin analogs with increased solubility and improved pharmacokinetic properties - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. ovid.com [ovid.com]
- 5. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compstatin (CTI-010) - Creative Biolabs [creative-biolabs.com]
- 7. Computational investigation and experimental validation of the molecular mechanism of Solanecio mannii aqueous roots extract against cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
L-beta-Homotryptophan HCl molecular weight and formula
An In-Depth Technical Guide to L-beta-Homotryptophan Hydrochloride
Abstract
L-beta-Homotryptophan Hydrochloride is a non-canonical amino acid derivative that serves as a critical building block in contemporary biochemical research and pharmaceutical development. As an analog of the essential amino acid L-tryptophan, it provides a unique structural scaffold for the synthesis of novel peptides and peptidomimetics. Its extended side chain, compared to its natural counterpart, allows for the exploration of modified protein structures, enhanced metabolic stability, and novel receptor interactions. This guide provides a comprehensive overview of the core molecular properties, synthesis logic, key applications, and handling protocols for L-beta-Homotryptophan HCl, tailored for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.
Core Molecular and Physicochemical Properties
L-beta-Homotryptophan Hydrochloride, systematically named (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride, is the hydrochloride salt of L-beta-Homotryptophan.[1] The addition of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, making it more amenable for laboratory use.[1]
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |
| Molecular Weight | 254.72 g/mol | [1] |
| Alternate Formula | C₁₂H₁₅ClN₂O₂ | [2][3] |
| CAS Number | 339994-86-4, 192003-01-3 | [1][2] |
| Appearance | Grey solid or violet powder | [1] |
| Purity/Assay | ≥98% (NMR), ≥98.0% (TLC) | [1] |
| Optical Rotation | [α]D20 = -27 ± 2º (c=1 in DMF) | [1] |
| Boiling Point | 462.3°C at 760 mmHg | [2] |
| Flash Point | 233.4°C | [2] |
| Storage Conditions | Store at 0 - 8°C | [1] |
| Synonyms | L-β-HomoTrp-OH·HCl, (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride | [1] |
Synthesis and Chemical Logic
The synthesis of L-beta-Homotryptophan HCl for use in research, particularly for peptide synthesis, is rooted in the principles of protecting group chemistry. The free amino acid, with its reactive amino and carboxyl groups, cannot be directly used in a controlled, stepwise peptide synthesis. Therefore, precursors with protecting groups on the alpha-amino function are employed.
The most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc).[4][5] The synthesis of the final hydrochloride salt typically involves the deprotection of one of these precursors. For instance, the Fmoc group is removed using a mild base like piperidine, and the resulting free amine is then protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt. This process ensures the final product is pure and ready for use as a building block or for other biochemical assays.
The general workflow for obtaining the hydrochloride salt from its Fmoc-protected precursor is illustrated below.
Caption: General synthesis workflow for L-beta-Homotryptophan HCl from its Fmoc-protected precursor.
Applications in Research and Drug Development
The utility of L-beta-Homotryptophan HCl stems from its structural similarity to L-tryptophan, the natural precursor to the neurotransmitter serotonin.[1] This relationship makes it a valuable tool in neuroscience and the development of therapeutics for neurological disorders.
Peptide Synthesis and Drug Design
As a non-canonical amino acid, L-beta-Homotryptophan is a key building block for creating novel peptides with tailored properties.[1][4] Researchers incorporate it into peptide sequences to:
-
Enhance Metabolic Stability: The modified backbone can confer resistance to enzymatic degradation by proteases.
-
Modulate Biological Activity: The altered side-chain length and conformation can change how a peptide binds to its target receptor, potentially converting an agonist to an antagonist or enhancing binding affinity.
-
Probe Protein Structure: Its unique structure can be used to study protein folding and interaction dynamics.
These peptides are investigated for a range of therapeutic areas, particularly those targeting neurological conditions where tryptophan metabolism is a key factor.[4]
Neuroscience and Serotonin Pathway Research
L-tryptophan is hydroxylated and decarboxylated in the brain to produce serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, sleep, and cognition.[6] Due to its structural analogy, L-beta-Homotryptophan and its derivatives are used to investigate the serotonin pathway.[1] It can be used in studies to explore the effects of tryptophan analogs on biological systems, potentially leading to new treatments for mood disorders.[1]
The diagram below illustrates the canonical serotonin synthesis pathway and the role of L-beta-Homotryptophan HCl as a structural analog for research.
Caption: The serotonin synthesis pathway and the role of L-beta-Homotryptophan as a research tool.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The primary application of L-beta-Homotryptophan is its incorporation into a growing peptide chain. This requires the use of its Nα-Fmoc protected version (Fmoc-L-β-HomoTrp-OH) in a standard solid-phase peptide synthesis protocol.
Objective: To provide a trusted, step-by-step methodology for coupling Fmoc-L-β-HomoTrp-OH to a resin-bound peptide chain.
Principle (Self-Validation): This protocol follows the standard Fmoc/tBu strategy. Each coupling and deprotection step can be monitored using a qualitative ninhydrin test to ensure the reaction has gone to completion before proceeding to the next step, creating a self-validating workflow.
Materials and Reagents:
-
Fmoc-L-β-HomoTrp-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-L-β-Homotryptophan:
-
In a separate vial, dissolve Fmoc-L-β-HomoTrp-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Pre-activate by allowing the mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Validation: Take a small sample of resin beads, wash them, and perform a ninhydrin test. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry (LC-MS).
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling L-beta-Homotryptophan HCl.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7] If there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.
-
Handling: Avoid dust formation and inhalation.[8] Ensure adequate ventilation in the work area.[8] Wash hands thoroughly after handling the compound.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][7] The recommended storage temperature is between 0°C and 8°C.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Conclusion
L-beta-Homotryptophan Hydrochloride is a specialized and highly valuable reagent for advanced life sciences research. Its role as a non-canonical amino acid enables the rational design of peptides with enhanced therapeutic potential, particularly in the field of neuroscience. By understanding its fundamental properties, synthesis logic, and proper handling, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.
References
-
L-β-HOMOTRYPTOPHAN HYDROCHLORIDE. GlobalChemMall. [Link]
-
L-β-Homo-Trp-OH.HCl. ChemBK. [Link]
-
Nβ-Boc-L-β-homotryptophan Safety Data Sheet. Aapptec. [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]
-
Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. peptide.com [peptide.com]
introduction to beta-peptide foldamers containing homotryptophan
Engineering Protease-Resistant Therapeutics: An Introduction to -Peptide Foldamers Containing Homotryptophan
Executive Summary
The development of therapeutics targeting intracellular Protein-Protein Interactions (PPIs) has historically been hindered by the limitations of canonical
Within this architectural framework,
The Critical Role of -Homotryptophan ( -hTrp)
The incorporation of
-
Pharmacophore Mimicry & Hydrophobic Packing: The indole side chain of tryptophan is a privileged structure in PPIs, often burying itself deep into the hydrophobic clefts of target proteins.
-hTrp perfectly mimics this spatial arrangement, driving the enthalpy of binding through extensive and hydrophobic interactions. -
Rotameric Pre-organization: Computational modeling and crystallographic data reveal that the aromatic ring of
-hTrp demonstrates a strong preference for a single rotameric state ( )[2]. This specific conformation allows the bulky indole to pack tightly against the 14-helix backbone. Causality: Because the side chain is already locked into its binding conformation prior to target engagement, the entropic penalty typically associated with ligand binding is drastically minimized, leading to higher overall affinity[2]. -
Intrinsic Fluorescent Probing: The indole ring serves as a built-in fluorophore that is highly sensitive to changes in local dielectric constants. This allows researchers to use
-hTrp as an environmental probe to monitor membrane insertion, helix formation, and target engagement in real-time[3].
Mechanistic Application: Disrupting the p53-hDM2 Axis
The interaction between the tumor suppressor p53 and its negative regulator hDM2 is a classic target for foldamer intervention. The
To further optimize this interaction, second-generation foldamers utilized halogenated derivatives. Substituting standard
Quantitative Data: Binding Affinities and Structural Parameters
The following table summarizes the quantitative improvements achieved through
| Ligand / Construct | Target | Structural Modification | Binding Affinity ( | Displacement IC | Reference |
| p53 AD (15-29) | hDM2 | None (Native | ~150 - 230 nM | ~30 | [1] |
| hDM2 | 368 - 583 nM | 94.5 | [1] | ||
| hDM2 | 6-chloro- | ~30 nM | ~10 | [4] | |
| PTHR1 | Comparable to WT | N/A (cAMP assay) | [5],[6] |
Experimental Protocols: Synthesis and Biophysical Characterization
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biophysical choice.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of -hTrp Foldamers
Objective: Assemble a protease-resistant
-
Monomer Preparation: Synthesize Fmoc-
-hTrp-OH from L-tryptophan via Arndt-Eistert homologation. Causality: This procedure utilizes a diazoketone intermediate and Wolff rearrangement to insert a methylene group into the backbone while strictly retaining the stereochemistry of the original -carbon[4][7]. -
Resin Swelling: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the physical accessibility of reactive amine sites.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Coupling: React the free amine with 3 eq of Fmoc-
-hTrp-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIEA) for 2 hours. Causality: -amino acids exhibit significant steric hindrance due to the additional backbone carbon. HATU is a highly reactive uronium coupling reagent required to drive this sterically demanding amide bond formation to completion. -
Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a micro-cleaved resin sample. A colorless/yellow bead indicates successful coupling. A blue bead indicates unreacted amines, triggering an automatic re-coupling step. Trustworthiness: This creates a self-validating loop, ensuring no deletion sequences propagate through the synthesis.
-
Cleavage: Cleave the foldamer from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation and RP-HPLC purification.
Protocol 2: Fluorescence Polarization (FP) Target Binding Assay
Objective: Quantify the binding affinity (
-
Probe Labeling: Conjugate fluorescein isothiocyanate (FITC) to the N-terminus of the foldamer via an aminohexanoic acid linker. Causality: The flexible linker prevents the bulky fluorophore from sterically clashing with the target protein interface.
-
Serial Dilution: Prepare a 12-point serial dilution of recombinant target protein (e.g., hDM2) from 10
M down to 0.1 nM in assay buffer (PBS, 0.01% Tween-20). Causality: Tween-20 is a surfactant that prevents non-specific adsorption of the highly hydrophobic foldamer to the microplate walls. -
Probe Addition: Add a constant concentration of FITC-foldamer (10 nM) to all wells. Causality: Operating below the expected
ensures the assay remains in the thermodynamic binding regime, preventing ligand depletion artifacts. -
Measurement: Expose the plate to polarized excitation light and measure parallel and perpendicular emission intensities to calculate millipolarization (mP) units. Causality: As the small, rapidly tumbling foldamer binds the massive target protein, its rotational correlation time increases, yielding a higher mP signal.
-
Self-Validation (Specificity Control): Run a parallel assay using a FITC-labeled scrambled
-peptide sequence. Trustworthiness: If the scrambled peptide also shows an increase in mP, the binding is non-specific (e.g., aggregation). A valid assay requires the scrambled control to maintain a flat baseline.
Visualizations
The following diagrams map the logical relationships and experimental workflows critical to foldamer development.
Caption: Workflow for designing and validating β-peptide foldamers.
Caption: Mechanism of target disruption by β³-hTrp-containing foldamers.
References
-
Title
-Peptides as inhibitors of protein–protein interactions - PMC Source: nih.gov URL: [Link] -
Title: Development of a rotamer library for use in
-peptide foldamer computational design - PMC Source: nih.gov URL: [Link] -
Title: Beta-peptides with improved affinity for hDM2 and hDMX - eCommons Source: udayton.edu URL: [Link]
-
Title: Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist Source: nih.gov URL: [Link]
-
Title: Templated scaffolds of cis- and trans-tetrahydrofuran
-amino acids Source: researcher.life URL: [Link] -
Title: Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries Source: researchgate.net URL: [Link]
Sources
- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rotamer library for use in β-peptide foldamer computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Handling of L-beta-Homotryptophan Hydrochloride
Executive Summary
L-beta-Homotryptophan hydrochloride (CAS: 339994-86-4) is a non-proteinogenic amino acid homolog utilized primarily in the synthesis of
However, the indole side chain introduces significant hydrophobicity, while the hydrochloride salt form creates a competing hydrophilic character. This duality presents unique solubility challenges compared to standard
Physicochemical Identity & Baseline Properties
Before attempting dissolution, the researcher must verify the compound's identity to ensure protocol compatibility.
| Property | Data | Relevance to Solubility |
| Chemical Name | (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride | Core Identity |
| CAS Number | 339994-86-4 | Unique Identifier for the HCl salt form |
| Molecular Weight | 254.72 g/mol | Required for Molarity (M) calculations |
| Formula | Salt stoichiometry affects pH in solution | |
| Appearance | White to Grey Powder | Discoloration indicates indole oxidation |
| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility vs. zwitterion |
| pKa (Est.) | Buffering may be required near pI |
Critical Note: Do not confuse with the Boc-protected (CAS 229639-48-9) or Fmoc-protected (CAS 353245-98-4) variants, which are insoluble in water and require organic solvents like DMF or NMP exclusively.
Solubility Landscape & Solvent Compatibility
The following data synthesizes empirical observations from peptide synthesis workflows and physicochemical principles of indole-containing salts.
Solvent Compatibility Matrix
Data derived from structural analogs (L-Trp HCl) and standard peptide synthesis protocols.
| Solvent System | Solubility Potential | Application Context |
| Water (Deionized) | High (> 50 mg/mL) | Stock solutions, aqueous buffers. Resulting pH will be acidic (~3-4). |
| DMSO (Dimethyl Sulfoxide) | Very High (> 100 mg/mL) | Cryopreservation, hydrophobic peptide coupling, stock for cell assays. |
| DMF (Dimethylformamide) | High (> 10 mg/mL) | Validated for Optical Rotation measurements ( |
| Methanol / Ethanol | Moderate to High | Crystallization, purification. |
| PBS (pH 7.4) | Moderate | Caution: Neutralizing the HCl salt may reduce solubility due to zwitterion formation. |
The Indole Oxidation Risk
The indole moiety is susceptible to oxidative degradation, particularly in solution and upon exposure to light.
-
Mechanism: Formation of N-formylkynurenine derivatives.
-
Prevention: Degas solvents (Sparging with
or Ar) before solubilization.
Experimental Protocols
As specific saturation points can vary by lot and purity, the following Self-Validating Protocol is required to determine the precise solubility limit for your specific batch.
Protocol A: Saturation Shake-Flask Method (Determination)
Objective: Determine the maximum solubility (
Materials:
-
L-beta-Homotryptophan HCl (approx 50 mg)
-
Solvent (degassed)
-
Agitator/Shaker[3]
-
0.22
m Syringe Filter (PTFE or Nylon) -
UV-Vis Spectrophotometer (Quartz cuvette)
Workflow:
-
Excess Addition: Add ~20 mg of compound to 0.5 mL of solvent in a microcentrifuge tube.
-
Equilibration: Agitate at 25°C for 4 hours. Ensure solid remains visible (saturation condition).
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22
m membrane to remove micro-particulates. -
Quantification: Dilute the filtrate 1:100 and measure Absorbance at 280 nm (
).-
Calculation: Use the Molar Extinction Coefficient of Tryptophan (
) as a proxy for the homolog.
-
Protocol B: Preparation for Solid Phase Peptide Synthesis (SPPS)
Context: Coupling reactions in Fmoc-chemistry.
-
Solvent Choice: Use anhydrous DMF or NMP.
-
Concentration: Prepare a 0.2 M solution.
-
Example: Dissolve 509 mg of L-beta-Homotryptophan HCl in 10 mL of DMF.
-
-
Base Addition (Critical): The HCl salt will consume 1 equivalent of the activator base (DIEA).
-
Correction: If your protocol uses 2 equivalents of DIEA for coupling, you must add an extra 1 equivalent to neutralize the HCl attached to the amino acid.
-
Failure to do this will result in low coupling efficiency.
-
Visualization: Decision Logic & Workflows
Solubility Determination Workflow
This diagram outlines the logical flow for determining solubility limits while protecting the compound from degradation.
Caption: Step-by-step workflow for empirically determining the saturation limit of L-beta-Homotryptophan HCl.
Solvent Selection Decision Tree
Select the correct solvent based on your downstream application to avoid precipitation or side reactions.
Caption: Logic tree for selecting the optimal solvent system based on experimental requirements.
Stability & Storage Guidelines
-
Hygroscopicity: HCl salts are often hygroscopic. Store in a desiccator.
-
Temperature: Store at 2-8°C for short term; -20°C for long term.
-
Light Sensitivity: The indole ring is photosensitive. Use amber vials or wrap containers in foil.
-
Shelf Life: Re-test solubility and purity (HPLC) if stored > 12 months.
References
-
Chem-Impex International. L-beta-Homotryptophan hydrochloride Product Page. Retrieved from
-
Bachem. Peptide Solubility Guidelines. Retrieved from
-
Sigma-Aldrich. L-beta-Homotryptophan hydrochloride Specification Sheet. Retrieved from
-
Thermo Fisher Scientific. Peptide Solubility and Handling Guidelines. Retrieved from
Sources
Methodological & Application
Application Note: Fmoc-Protection of L-β-Homotryptophan Hydrochloride for Solid-Phase Peptide Synthesis (SPPS)
Introduction & Strategic Overview
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains due to its mild base-lability[1]. As peptide therapeutics evolve, the incorporation of β-amino acids like L-β-Homotryptophan has become critical for designing β-peptides with enhanced proteolytic stability and unique secondary folding structures.
However, preparing Fmoc-L-β-Homotryptophan from its commercially available hydrochloride salt (L-β-Homotryptophan·HCl) presents unique stoichiometric and mechanistic challenges. This application note details a self-validating, highly efficient protocol for the Fmoc-protection of L-β-Homotryptophan·HCl, prioritizing high yield, optical purity, and the suppression of oligomeric byproducts.
Mechanistic Insights and Reagent Causality
The success of this protection strategy relies on understanding the causality behind reagent selection and pH control.
Electrophile Selection: Fmoc-OSu vs. Fmoc-Cl
Historically, Fmoc-Cl was utilized for amine protection. However, Fmoc-Cl is highly reactive and prone to over-activating the unprotected carboxylate group of the amino acid, forming mixed anhydrides. These intermediates are susceptible to nucleophilic attack by another amino acid molecule, leading to dipeptide or oligopeptide impurities (e.g., Fmoc-β-Ala-OH or Fmoc-β-HomoTrp-β-HomoTrp-OH)[2][3].
To circumvent this, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu ) is the preferred acylating agent[4]. Fmoc-OSu provides controlled, mild acylation, leaving N-hydroxysuccinimide (NHS) as a highly water-soluble, easily removable byproduct[5].
Mechanistic divergence comparing Fmoc-Cl and Fmoc-OSu pathways during amino acid protection.
Base Selection and The Hydrochloride Salt
Because the starting material is L-β-Homotryptophan hydrochloride , the initial equivalent of base is consumed entirely to neutralize the HCl salt and liberate the free amine. A second equivalent is required to maintain the mildly alkaline pH (9.0–9.5) necessary to keep the β-amine deprotonated and nucleophilic[1].
Table 1: Troubleshooting and Causality in Base Selection
| Base Catalyst | pH Range | Causality & Experimental Outcome |
| Na₂CO₃ (10% aq) | 9.5 - 10.5 | Optimal. Rapidly neutralizes HCl salts and maintains high nucleophilicity. Risk of slight Fmoc-OSu hydrolysis if excess is too high. |
| NaHCO₃ | 8.0 - 8.5 | Milder; reduces Fmoc-OSu hydrolysis, but struggles to fully deprotonate the β-amine of the HCl salt efficiently, leading to sluggish reactions. |
| DIPEA / TEA | 10.0+ | Organic bases can lead to premature Fmoc deprotection or formation of Fmoc-β-alanine byproducts. Not recommended for aqueous biphasic protection. |
Quantitative Data & Reagent Stoichiometry
To ensure complete conversion without promoting side reactions, strict stoichiometric control is required.
Table 2: Reagent Stoichiometry for Fmoc Protection
| Reagent | MW ( g/mol ) | Equivalents | Function in Workflow |
| L-β-Homotryptophan·HCl | 254.71 | 1.00 | Starting Material |
| Fmoc-OSu | 337.33 | 1.05 - 1.10 | Mild Acylating Agent |
| Na₂CO₃ | 105.99 | 2.50 | Neutralization & Base Catalyst |
| Acetone (or 1,4-Dioxane) | N/A | 10 mL/g | Organic Solvent (Dissolves Fmoc-OSu) |
| H₂O (Distilled) | 18.02 | 10 mL/g | Aqueous Solvent (Dissolves AA & Base) |
Experimental Workflow & Self-Validating Protocol
The following protocol relies on a biphasic solvent system. This heterogeneous system helps control the reaction rate and minimizes side products by keeping the reactive species partitioned until coupling occurs[4].
Step-by-step logical workflow for the Fmoc-protection of L-β-Homotryptophan hydrochloride.
Step-by-Step Methodology
Step 1: Dissolution and Neutralization (Self-Validating Step)
-
Suspend L-β-Homotryptophan·HCl (1.0 eq) in distilled water (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a 10% aqueous solution of Na₂CO₃ (2.5 eq) dropwise.
-
Self-Validation Check: The opaque suspension will clarify as the hydrochloride salt is neutralized and the highly soluble sodium carboxylate is formed. Test the pH using indicator paper; it must read between 9.0 and 9.5. If the pH is < 8.0, the amine remains protonated (NH₃⁺) and the reaction will fail.
Step 2: Fmoc-OSu Addition
-
In a separate vial, dissolve Fmoc-OSu (1.05 eq) in acetone (10 mL per gram of Fmoc-OSu).
-
Cool the aqueous amino acid solution to 0–5 °C using an ice bath to prevent premature hydrolysis of the Fmoc-OSu.
-
Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 12 hours (or overnight).
-
Self-Validation Check: Monitor the reaction via TLC (Silica, DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive starting material spot confirms the successful acylation of the free amine.
Step 4: Aqueous Work-Up and Phase Partitioning
-
Dilute the reaction mixture with an equal volume of distilled water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (3 × 15 mL/g).
-
Self-Validation Check (Causality): Unreacted Fmoc-OSu and non-polar byproducts (e.g., dibenzofulvene) partition into the organic ether layer. The target Fmoc-L-β-Homotryptophan remains in the aqueous layer as a highly soluble sodium salt. Discarding the ether layer effectively purifies the product without the need for column chromatography.
Step 5: Acidification and Precipitation
-
Transfer the purified aqueous layer to an Erlenmeyer flask and cool to 0 °C.
-
Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0[1].
-
Causality: Acidification protonates the carboxylate group, drastically reducing the aqueous solubility of the Fmoc-amino acid, forcing it out of solution.
Step 6: Isolation and Drying
-
Collect the dense, white precipitate via vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with ice-cold distilled water to remove residual NaCl and N-hydroxysuccinimide.
-
Dry the product under vacuum over P₂O₅ or lyophilize to yield pure Fmoc-L-β-Homotryptophan-OH (Typical yield: 85–92%).
Downstream SPPS Considerations
While this protocol successfully yields Fmoc-L-β-Homotryptophan-OH, researchers must consider the reactivity of the bare indole ring during downstream SPPS. The unprotected indole nitrogen of tryptophan is susceptible to alkylation by carbocations (e.g., t-butyl cations generated from standard side-chain deprotections) during final TFA cleavage.
If standard cleavage cocktails containing optimized scavengers (like EDT, TIPS, and water) are used, the bare indole is often tolerated. However, for complex or highly aggregation-prone sequences, advanced SPPS strategies may require the subsequent Boc-protection of the indole ring to form Fmoc-β-HomoTrp(Boc)-OH , which is also a commercially recognized standard for high-purity synthesis[6].
References
-
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. 1
-
Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Benchchem. 4
-
Fmoc - Lokey Lab Protocols. Wikidot. 2
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. 5
-
A Fmoc protection reagent: Fmoc-Amox. Suzhou Highfine Biotech. 3
-
Fmoc-beta-HTrp(Boc)-OH [357271-55-7]. Aapptec Peptides. 6
Sources
coupling reagents for beta-homo amino acid derivatives
Application Note: Advanced Coupling Strategies for -Homo Amino Acid Derivatives in Peptidomimetic Synthesis
Executive Summary
The incorporation of
This application note provides a comprehensive, self-validating guide to overcoming these kinetic barriers. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the causality behind reagent selection and providing optimized workflows for solid-phase peptide synthesis (SPPS).
Mechanistic Insights: The Kinetic Penalty of -Amino Acids
Standard SPPS protocols (e.g., using DCC or HBTU at room temperature) frequently fail when applied to
-
Steric Shielding: In
-amino acids, the side chain is located on the carbon directly adjacent to the carboxylic acid. This proximity sterically shields the activated ester from nucleophilic attack by the incoming amine, drastically reducing the reaction rate. -
Premature Folding and Aggregation:
-peptides possess a strong propensity to form stable intramolecular hydrogen-bonding networks. On a solid support, this causes the growing peptide chain to aggregate and fold prematurely, burying the N-terminal amine and reducing its local concentration and nucleophilicity.
To overcome these activation energy barriers, the synthesis requires highly reactive coupling intermediates and external energy (such as microwave irradiation) to disrupt aggregation[2].
Strategic Selection of Coupling Reagents
The choice of coupling reagent is the most critical variable in
-
DIC / OxymaPure: Diisopropylcarbodiimide (DIC) paired with OxymaPure (Ethyl cyanohydroxyiminoacetate) is the modern gold standard for routine
-peptide elongation. OxymaPure is a non-explosive alternative to HOBt that forms an exceptionally reactive ester. It is particularly effective under microwave irradiation, yielding high purity and suppressing epimerization even at elevated temperatures[3]. -
HATU / DIPEA: For highly sterically hindered junctions (e.g., coupling a
-amino acid onto another -amino acid), HATU is unparalleled. The nitrogen atom at position 7 of its benzotriazole ring provides a neighboring group effect, acting as an intramolecular base to accelerate the acylation step[4]. However, excess HATU must be strictly avoided, as it can react with the free N-terminus to form a stable guanidinium species, permanently terminating chain elongation[4]. -
PyBOP: When performing macrocyclization or coupling onto N-methylated
-amino acids, the reaction kinetics are inherently slow. In these scenarios, uronium salts like HATU cause excessive guanidinylation. PyBOP, a phosphonium salt, forms the same active ester but cannot guanidinylate the amine, making it ideal for prolonged couplings.
Quantitative Comparison of Coupling Reagents
| Coupling Reagent System | Reactive Intermediate | Relative Acylation Rate | Epimerization Risk | Primary Application for |
| DIC / OxymaPure | Oxyma ester | Fast | Very Low | Routine elongation, Microwave SPPS[2][3] |
| HATU / DIPEA | OAt ester | Very Fast | Low | Sterically hindered couplings ( |
| HBTU / DIPEA | OBt ester | Moderate | Moderate | Unhindered |
| PyBOP / DIPEA | OBt ester | Moderate | Low | Macrocyclization, N-alkylated couplings |
Decision Workflow for -Peptide Synthesis
Workflow for selecting coupling reagents in β-homo amino acid peptide synthesis.
Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Coupling with DIC/OxymaPure
Causality: Microwave irradiation disrupts the stable hydrogen-bonding networks of
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of Fmoc-
-homo amino acid and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of DMF. -
Activation: Add 0.3 mmol (3.0 eq) of DIC to the solution. Stir for 2 minutes at room temperature to form the active ester.
-
Coupling: Transfer the activated mixture to the resin.
-
Microwave Irradiation: Heat the reaction vessel to 75°C for 10 minutes using a dedicated peptide microwave synthesizer[2].
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).
Protocol 2: Overcoming Steric Hindrance with HATU/DIPEA
Causality:
-
Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of Fmoc-
-homo amino acid in a minimal amount of DMF. -
Base Addition: Add 0.6 mmol (6.0 eq) of DIPEA to the amino acid solution.
-
Pre-Activation (Critical Step): Add 0.28 mmol (2.8 eq) of HATU to the mixture. Expert Insight: Using slightly less HATU (2.8 eq) than the amino acid (3.0 eq) ensures no free uronium salt remains to cap the resin-bound amine via guanidinylation[5]. Stir for 1 minute.
-
Coupling: Add the pre-activated mixture to 0.1 mmol of resin. Shake at room temperature for 60–90 minutes.
-
Washing: Drain and wash with DMF (5 × 1 min).
Protocol 3: Self-Validation via TNBS Test
Causality: The standard Kaiser (ninhydrin) test can sometimes yield ambiguous, slow-developing results for
-
Sampling: Extract a few beads of the coupled resin and wash thoroughly with ethanol.
-
Reagent Addition: Add 1 drop of 10% DIPEA in DMF to the beads.
-
Detection: Add 1 drop of 1% TNBS in DMF.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Interpretation:
-
Colorless/Yellow beads: Indicates complete coupling (successful acylation). Proceed to Fmoc deprotection.
-
Orange/Red beads: Indicates unreacted primary amines[5]. A double coupling step is mandatory before proceeding.
-
References
1.[5] SciSpace. "Microreactor synthesis of beta-peptides." Available at: 2.[1] ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Available at: 3.[2] PubMed. "Parallel synthesis of peptide libraries using microwave irradiation." Available at: 4.[4] AAPPTEC. "Coupling Reagents." Available at: 5.[3] Peptides. "Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure." Available at:
using L-beta-Homotryptophan as a chiral building block
Application Note: Strategic Integration of L-β-Homotryptophan in Peptidomimetic Drug Design
Abstract
This technical guide details the application of L-β-Homotryptophan (specifically the
Introduction: The Power of Backbone Homologation
L-β-Homotryptophan is the homologated analog of L-Tryptophan. By inserting a methylene unit (
-
Chemical Identity:
-
Common Name: L-β-Homotryptophan (
-hTrp) -
IUPAC Name: (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid
-
CAS No: 353245-98-4 (Fmoc-derivative); 229639-48-9 (Boc-derivative)
-
Chirality: The (S)-configuration at the
-position is derived from natural L-Tryptophan.
-
Why use L-β-Homotryptophan?
-
Metabolic Stability: The resulting
-peptide bond is not recognized by most endogenous proteases and peptidases, significantly extending the plasma half-life of therapeutic candidates. -
Structural Foldamers:
-peptides can adopt stable secondary structures (e.g., 14-helices, 12-helices) distinct from -helices, allowing for the design of specific protein-protein interaction (PPI) inhibitors. -
π-Stacking Interactions: The extended backbone allows the indole side chain to access novel binding pockets or engage in unique π-π stacking interactions unavailable to the rigid
-Trp.
Chemical Properties & Handling
| Property | Specification | Application Note |
| Molecular Weight | 218.25 g/mol (Free Acid) | Adjust stoichiometry calculations carefully compared to Trp (204.23 g/mol ). |
| Solubility | DMSO, DMF, MeOH | Hydrophobic nature of the indole ring and the extra methylene requires polar organic solvents. Poor water solubility.[1] |
| Stability | High | Stable at room temperature. Hygroscopic as HCl salt. Store desiccated at -20°C. |
| Indole Reactivity | Oxidation prone | The indole nitrogen is susceptible to nitrosylation or alkylation. Use |
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating L-β-Homotryptophan requires modification of standard Fmoc protocols due to the slower reaction kinetics of
Materials Required
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Building Block: Fmoc-L-β-Homotryptophan(Boc)-OH.
-
Note: Using the side-chain unprotected indole (Fmoc-L-β-Homotryptophan-OH) can lead to permanent tryptophan alkylation during TFA cleavage. Always use the Boc-protected indole for high-fidelity synthesis.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Peptide grade, amine-free).
Step-by-Step Workflow
1. Resin Preparation (Swelling)
-
Weigh resin (0.1 mmol scale).[2]
-
Swell in DMF for 30 minutes. Drain.
2. Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical:
-amino acids attached to the resin deprotect at similar rates to -amino acids, but aggregation can occur in growing -peptide chains. -
Wash: DMF (5 x 1 min).
3. Coupling of Fmoc-L-β-Homotryptophan(Boc)-OH [3]
-
Activation: Dissolve 4.0 equivalents (eq) of the amino acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA.
-
Expert Insight: Do not pre-activate for more than 2 minutes to avoid racemization, although
-amino acids are generally more resistant to racemization than -amino acids (no oxazolone formation mechanism via the -carbon).
-
-
Reaction: Add activated solution to the resin.
-
Time: Shake at room temperature for 60–90 minutes .
-
Note: The
-amino group is slightly less nucleophilic and more sterically hindered. Standard 30-minute couplings are often insufficient.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).[4] If positive (blue beads), re-couple using PyBOP/HOAt.
4. Elongation (Next Amino Acid)
-
Deprotect the Fmoc group from the newly installed
-homotryptophan. -
Warning: The coupling of the next amino acid onto the N-terminus of a
-residue is often the difficult step. Use double coupling for the subsequent residue.
5. Cleavage & Side-Chain Deprotection
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2–3 hours. The
-Boc group on the indole is removed simultaneously with the N-terminal Fmoc (if final) and linker cleavage. -
Precipitate in cold diethyl ether.
Visualization: SPPS Decision Tree
The following diagram outlines the logic flow for incorporating L-β-Homotryptophan, highlighting critical decision points to prevent synthesis failure.
Caption: Optimized SPPS workflow for L-β-Homotryptophan integration. Note the mandatory testing and re-coupling loops.
Application: Peptidomimetic Design Strategy
When designing drugs, L-β-Homotryptophan is rarely used in isolation. It is most effective when used to replace L-Tryptophan in "hot spots" of bioactive peptides.
Strategy: The "Beta-Scan"
Similar to an Alanine scan, a Beta-scan involves systematically replacing each
-
Identify Trp Residues: Locate Tryptophan in your lead sequence (e.g., Trp-8 in Somatostatin).
-
Substitute: Synthesize the analog replacing Trp with L-β-hTrp.
-
Assay: Test for binding affinity and proteolytic stability.
-
Outcome: Often, the
-analog retains binding (due to side-chain retention) but gains significant half-life extension.
-
Structural Impact Diagram
The insertion of the
Caption: Structural comparison showing the backbone extension in Beta-Homotryptophan vs. Alpha-Tryptophan.
Troubleshooting & Quality Control
-
Issue: Low Yield / Deletion Sequences.
-
Cause: Steric hindrance of the
-carbon or aggregation of the growing -peptide sheet. -
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during coupling (ensure Indole is Boc-protected to prevent thermal oxidation).
-
-
Issue: Racemization.
-
Observation: While rare for
-amino acids, using strong bases for prolonged periods can cause epimerization. -
Control: Use DIPEA (mild base) and avoid Collidine unless necessary.
-
-
Issue: Indole Modification.
-
Observation: Extra peaks in HPLC (+56 Da or +106 Da).
-
Cause: Incomplete removal of Boc or alkylation by carbocations during cleavage.
-
Solution: Increase scavenger (TIS/EDT) concentration in the cleavage cocktail.
-
References
-
Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Chemical Reviews. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Santa Cruz Biotechnology. Fmoc-L-beta-homotryptophan Product Data. Link
-
Sigma-Aldrich. L-β-Homotryptophan hydrochloride Product Data. Link
-
Steer, D. L., et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of L-beta-Homotryptophan HCl
Welcome to the technical support guide for L-beta-Homotryptophan HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. We will explore the underlying principles governing the solubility of this compound and provide practical, step-by-step guidance to achieve your desired solution concentrations.
Section 1: Understanding L-beta-Homotryptophan HCl
L-beta-Homotryptophan hydrochloride is an amino acid derivative structurally similar to tryptophan, making it a valuable building block in peptide synthesis and a compound of interest for neurotransmitter research.[1] As with many amino acids and their salts, achieving high aqueous solubility can be a significant hurdle. Understanding its fundamental properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of L-beta-Homotryptophan HCl
| Property | Value | Source |
| Synonyms | (S)-3-Amino-4-(3-indolyl)butyric acid hydrochloride, L-β-HomoTrp-OH·HCl | [1] |
| CAS Number | 339994-86-4, 192003-01-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
| Appearance | Grey or violet solid/powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my L-beta-Homotryptophan HCl not readily dissolving in neutral (pH ~7) water?
A: This is a common and expected observation. Amino acids are zwitterionic molecules, meaning they possess both a positive (amino) and a negative (carboxyl) charge at their isoelectric point (pI), which often results in minimal water solubility. While L-beta-Homotryptophan is supplied as a hydrochloride (HCl) salt to improve solubility by protonating the amino group, its solubility remains highly dependent on the solution's pH.[3][4] At neutral pH, the compound may be close to its isoelectric point, leading to poor solubility.
Q2: What is the fastest way to improve solubility during initial stock solution preparation?
A: The most effective and immediate method is to lower the pH of your aqueous solvent. Adding a small amount of dilute acid (e.g., 0.1 M HCl) will ensure the carboxyl group is fully protonated, shifting the equilibrium to the highly soluble cationic form of the molecule.[3][4]
Q3: Can I heat the solution to force the compound to dissolve?
A: Yes, gentle heating can significantly increase the solubility of most solid compounds, including L-beta-Homotryptophan HCl.[5][6] However, this should be done with caution. We recommend heating to no more than 40-50°C. Prolonged exposure to high temperatures can risk chemical degradation. Always check for visual signs of degradation (e.g., color change) and consider performing a stability check if the solution is to be stored.
Q4: Will sonication help dissolve the compound?
A: Sonication is an excellent technique for breaking up powder agglomerates and increasing the rate of dissolution for particles already in suspension.[3] It ensures the entire surface area of the powder is exposed to the solvent. However, sonication will not increase the thermodynamic equilibrium solubility. It helps you reach the saturation point faster but won't allow you to exceed it. It is best used in conjunction with other methods like pH adjustment.
Section 3: In-Depth Troubleshooting Guide
If the basic FAQs have not resolved your issue, this section provides a systematic approach to optimizing the solubility of L-beta-Homotryptophan HCl. The following workflow will guide you from primary adjustments to more advanced formulation strategies.
Caption: Troubleshooting workflow for L-beta-Homotryptophan HCl solubility.
3.1. Primary Strategy: pH Adjustment
The solubility of amino acids is lowest at their isoelectric point (pI) and increases dramatically in acidic or basic conditions.[7][8] For L-beta-Homotryptophan HCl, which is already a salt, further lowering the pH is the most effective strategy.
-
Mechanism: In a low pH environment (e.g., pH 1-3), both the alpha-amino group and the carboxyl group of the amino acid are protonated. This results in a net positive charge on the molecule (a cation), which enhances its interaction with polar water molecules and significantly increases solubility.
-
Recommendation: Create a pH-solubility profile to identify the optimal pH for your desired concentration. Start with a pH of ~2.0 and adjust as needed. A detailed protocol for this is provided in Section 4.1.
3.2. Primary Strategy: Temperature Control
The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[6]
-
Mechanism: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid crystal and the intermolecular forces between solute molecules, allowing them to dissolve more readily in the solvent.[5]
-
Recommendation: After pH adjustment, gently warm the solution while stirring. Use a calibrated water bath for precise temperature control. Be aware that supersaturated solutions can be created, which may precipitate upon cooling. It is crucial to determine the solubility at the intended final use temperature.
3.3. Advanced Strategy A: Co-solvents
If pH and temperature adjustments are insufficient, particularly for very high concentrations, the use of co-solvents is a viable next step. A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system.
-
Mechanism: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) reduce the overall polarity of the aqueous solution. This can improve the solubility of compounds with significant non-polar regions, such as the indole ring in L-beta-Homotryptophan.
-
Commonly Used Co-solvents: Ethanol, Propylene Glycol, Glycerol, Dimethyl Sulfoxide (DMSO), PEG 400.
-
Recommendation: Start with low percentages of the co-solvent (e.g., 5-10% v/v) and increase incrementally. Note that co-solvents can impact downstream applications (e.g., cell toxicity in biological assays), so their compatibility must be verified. See Protocol 4.2.
3.4. Advanced Strategy B: Hydrotropy
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble primary solute.
-
Mechanism: Hydrotropes are typically small organic molecules that can form non-covalent, transient complexes or aggregates with the solute, effectively shielding the non-polar parts of the solute from the aqueous environment.[9]
-
Commonly Used Hydrotropes: Urea, guanidine hydrochloride, sodium salicylate, nicotinamide, and even other amino acids.[9][10][11]
-
Recommendation: This method is often used in formulation science and for in-vitro assays where high concentrations of the hydrotrope are tolerable. High concentrations (often in the molar range) are typically required.
Section 4: Detailed Experimental Protocols
4.1. Protocol: Determining the pH-Solubility Profile
This protocol describes a method to determine the equilibrium solubility of L-beta-Homotryptophan HCl at various pH values.
Materials:
-
L-beta-Homotryptophan HCl
-
Deionized water
-
0.1 M and 1.0 M HCl
-
0.1 M and 1.0 M NaOH
-
Calibrated pH meter
-
Thermostatic shaker/water bath set to the desired temperature (e.g., 25°C or 37°C)
-
Microcentrifuge tubes (2 mL)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Buffers/pH Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using dilute HCl/NaOH. Use pharmacopoeial buffers if standardization is required.[12]
-
Add Excess Solute: Add an excess amount of L-beta-Homotryptophan HCl to 1.0 mL of each pH solution in a microcentrifuge tube. "Excess" means adding enough solid so that undissolved material is clearly visible after initial mixing.
-
Equilibration: Place the tubes in a thermostatic shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the tubes to stand for 30 minutes for the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean tube. This step is critical to remove all undissolved particles.
-
Dilution and Quantification: Dilute the clear filtrate with a suitable solvent (e.g., 0.1 M HCl) to a concentration within the linear range of your analytical method. Determine the concentration of the dissolved L-beta-Homotryptophan HCl using a validated UV-Vis spectrophotometry method (based on the indole chromophore) or HPLC.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the final measured pH of each solution to generate the pH-solubility profile.
4.2. Protocol: Screening for Effective Co-solvents
This protocol provides a framework for systematically testing the effect of different co-solvents on solubility.
Materials:
-
Saturated stock solution of L-beta-Homotryptophan HCl in a low-pH buffer (determined from Protocol 4.1).
-
Co-solvents to be tested (e.g., Ethanol, Propylene Glycol, DMSO).
-
Vials or microplates.
Procedure:
-
Prepare Co-solvent Mixtures: In a series of vials, prepare different concentrations of each co-solvent in your chosen aqueous buffer (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Add Excess Solute: Add an excess amount of L-beta-Homotryptophan HCl to each co-solvent mixture.
-
Equilibrate and Analyze: Follow steps 3-7 from Protocol 4.1 for each co-solvent mixture.
-
Data Analysis: Plot the solubility against the percentage of co-solvent for each tested substance to identify the most effective agent and optimal concentration.
Section 5: References
-
Sharma, A., & Gupta, J. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Asian Journal of Pharmaceutics.
-
Asian Journal of Pharmaceutics (AJP). (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers.
-
Chem-Impex. L-β-Homotryptophan hydrochloride.
-
ResearchGate. (2014). How can I dissolve free amino acids?
-
Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1. European Journal of Pharmaceutics and Biopharmaceutics.
-
ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl.
-
Google Patents. (n.d.). KR101125453B1 - Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom.
-
Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan.
-
Nguyen, D. N., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports.
-
Al-Dhaini, A. J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Heliyon.
-
Nozaki, Y., & Tanford, C. (1970). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. The Journal of Biological Chemistry.
-
ResearchGate. (2021). How to dissolve L-tryptophan in PBS?
-
YouTube. (2022). Experiment 10- Amino acids and proteins - Test for solubility.
-
National Institutes of Health (NIH). Homotryptophan. PubChem.
-
Reddit. (2022). HELP!!! Dissolving free amino acids in water. r/foodscience.
-
ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K.
-
BuyersGuideChem. L-beta-Homotryptophan hydrochloride suppliers and producers.
-
IJSDR. (2011). Methods to boost solubility.
-
World Health Organization (WHO). (2019). Annex 4.
-
Academia.edu. (n.d.). Investigation: The effect of temperature on solubility.
-
Sigma-Aldrich. L-β-Homotryptophan hydrochloride.
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
-
Chromatography Online. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. (DOC) Investigation: The effect of temperature on solubility [academia.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
troubleshooting coupling efficiency of steric beta-amino acids
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Coupling Efficiency of Steric Beta-Amino Acids
Executive Summary
Synthesizing peptides containing steric
This guide moves beyond standard SPPS protocols to address these specific kinetic and thermodynamic barriers.
Part 1: Critical Troubleshooting (Q&A)
Section 1: Reagent Selection & Activation Strategy
Q: I am using standard DIC/HOBt coupling, but the Kaiser test remains positive after 2 hours. Should I just double couple?
A: No. If the first coupling failed due to steric hindrance, repeating the exact same weak activation will likely fail again. DIC/HOBt is insufficient for steric
-
The Science: The extra methylene group in
-amino acids lowers the nucleophilicity of the amine.[1] Combined with steric bulk (e.g., a gem-dimethyl group), the activation energy required for nucleophilic attack is significantly higher. -
Solution: Switch to Phosphonium or Uronium salts with HOAt (7-aza-1-hydroxybenzotriazole) additives.
-
Recommendation: Use HATU or PyAOP .[2][3] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction by up to 100-fold compared to HOBt esters.
-
Advanced Case: For extremely hindered residues (like
-homo-amino acids), consider COMU or converting the amino acid to an acid fluoride (using TFFH), which is less sensitive to steric bulk than active esters.
-
Q: My coupling works, but I see significant epimerization (racemization). How do I balance reactivity with purity?
A: This is the "Activation Paradox." The stronger the activation (e.g., HATU), the higher the risk of epimerization, particularly for
-
The Fix:
-
Base Selection: Switch from DIPEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that maintains sufficient basicity for activation but reduces the rate of proton abstraction at the
-carbon. -
Oxyma Pure: Replace HOAt with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[4] It offers reactivity comparable to HATU but with a safety profile and racemization suppression superior to benzotriazoles.
-
Section 2: Aggregation & Solvation
Q: The resin has stopped swelling, and couplings are failing sequentially. Is this steric hindrance?
A: This is likely aggregation , not just steric hindrance.
-
The Diagnostic: Compare the resin volume in DCM (swollen) vs. DMF. If it shrinks significantly in DMF, you have aggregation.
-
The Solution ("Magic Mixtures"):
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture and wash buffers. These salts disrupt the inter-chain hydrogen bond networks responsible for the secondary structure.
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or use a binary system of DMSO/NMP (1:4) . DMSO is a powerful disruptor of peptide aggregation.
-
Section 3: Microwave Irradiation
Q: Can I use microwave synthesis for steric beta-amino acids? A: Yes, it is virtually mandatory for high-efficiency coupling of these residues.
-
The Mechanism: Microwave energy provides the direct molecular heating necessary to overcome the high activation energy barrier of the bulky nucleophilic attack. It also momentarily disrupts chain aggregation, exposing the N-terminus.
-
Protocol Warning: Do not exceed 75°C for Histidine or Cysteine-containing sequences due to racemization risks. For steric
-residues, a cycle of 75°C for 5 minutes (using HATU/Collidine) is the gold standard.
Part 2: Data & Reagent Comparison
Table 1: Coupling Reagent Hierarchy for Steric
| Reagent Class | Reagent | Reactivity | Racemization Risk | Recommended Use Case |
| Carbodiimide | DIC/HOBt | Low | Low | Routine |
| Phosphonium | PyBOP | Medium | Low | Moderate steric hindrance; when uronium salts cause guanidinylation. |
| Uronium (7-aza) | HATU | Very High | High (w/ DIPEA) | Gold Standard for steric |
| Oxyma-based | COMU | Very High | Low | Excellent alternative to HATU; better solubility and safety.[5] |
| Acid Fluoride | TFFH | High | Variable | Extremely hindered systems (e.g., |
Part 3: Optimized Coupling Protocol
Workflow: High-Efficiency Microwave Coupling for Steric
Materials:
-
Coupling Reagent: HATU (0.5 M in DMF)
-
Base: 2,4,6-Collidine (2.0 M in NMP)
-
Amino Acid: Fmoc-
-AA-OH (0.2 M in DMF) -
Additives: 0.1 M LiCl (if aggregation is suspected)
Step-by-Step:
-
Resin Preparation: Wash resin 3x with DMF, then 1x with NMP to optimize swelling.
-
Pre-Activation (Crucial):
-
Combine Fmoc-
-AA-OH (5 eq) and HATU (4.9 eq) in a vial. -
Add Collidine (10 eq).
-
Wait exactly 30 seconds. (Pre-activation ensures the active ester is formed before hitting the resin, but minimizes lifetime for side reactions).
-
-
Coupling:
-
Monitoring: Perform a micro-cleavage (not just Kaiser test) and analyze via HPLC-MS.
-
Why? Steric bulk can prevent Ninhydrin from reacting with the amine, giving a false negative (clear beads) even if coupling failed.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 4: Troubleshooting Logic Visualization
Figure 1: Decision tree for diagnosing and resolving coupling failures in steric
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy . National Institutes of Health (NIH). Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides . American Chemical Society (ACS). Available at: [Link]
-
Handling difficult peptides - how to purify beta amyloid peptides . Biotage.[7] Available at: [Link]
Sources
Beta-Peptide Synthesis Support Center: Overcoming On-Resin Aggregation
Welcome to the Technical Support Center for beta-peptide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most pervasive challenges in solid-phase peptide synthesis (SPPS): on-resin aggregation .
Unlike standard alpha-peptides, beta-peptides possess an additional methylene carbon in their backbone. This structural nuance restricts dihedral angles and promotes the formation of highly stable secondary structures (such as 14-helices) and intense intermolecular hydrogen bonding network. When these chains aggregate, they expel the solvent, collapse the resin, and physically block incoming reagents, leading to truncated sequences and failed syntheses.
Below, you will find mechanistic FAQs, comparative data, validated protocols, and decision-tree workflows to rescue your synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My synthesis proceeds smoothly until the 6th residue, after which coupling efficiencies drop to <30% despite double coupling. What is happening at the molecular level? A1: You are experiencing sequence-dependent hydrophobic collapse. Aggregation cannot always be predicted, but it rarely occurs before the fifth or sixth residue[1]. At this critical length, the growing beta-peptide chains begin to self-associate via interchain hydrogen bonding, forming stable beta-sheet-like aggregates[2]. This self-association expels the swelling solvent (like DMF) from the resin matrix. Without proper solvation, the N-terminal amines become sterically shielded, preventing both the Fmoc-deprotection reagent (piperidine) and the activated incoming amino acid from accessing the reactive site[3].
Q2: Literature suggests using "Pseudoproline Dipeptides." How do these chemically resolve aggregation, and what are the rules for their placement? A2: Pseudoproline dipeptides are artificially created building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys)[2]. They feature a reversibly protected oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.
-
The Mechanism: This five-membered ring forces a cis-amide bond conformation, introducing a physical "kink" into the peptide backbone[2]. This kink disrupts the linear geometry required for interchain hydrogen bonding, effectively shattering the beta-sheet aggregates and restoring resin solvation[4].
-
Placement Rules: Insert a pseudoproline dipeptide 5 to 6 amino acids apart, ideally positioning them just before highly hydrophobic regions[4]. Ensure there are at least two standard amino acids between any two pseudoprolines[4].
Q3: Can Microwave-Assisted SPPS (MW-SPPS) replace the need for expensive chemical modifiers like pseudoprolines? A3: MW-SPPS is a powerful physical intervention, but it is not a universal replacement. Microwave irradiation provides rapid, precise kinetic energy (typically heating the reaction to 75°C) that thermally disrupts both inter- and intramolecular hydrogen bonds[5]. This dramatically accelerates the acylation of sterically demanding beta-branched amino acids[5]. However, the elevated temperatures increase the risk of racemization for sensitive residues like Histidine and Cysteine, and can promote aspartimide formation in Asp-containing sequences[3]. Therefore, MW-SPPS is best used in tandem with chemical strategies, or for sequences lacking heat-sensitive residues.
Q4: I cannot alter my sequence with pseudoprolines and do not have a microwave synthesizer. What thermodynamic solvent modifications can I apply at room temperature? A4: You must alter the dielectric and chaotropic environment of your reaction vessel.
-
Solvent Swaps: Switch from pure DMF to N-methylpyrrolidone (NMP), or add 10–20% Dimethylsulfoxide (DMSO) to your coupling solvent to aggressively disrupt hydrogen bonds[1].
-
Chaotropic Salts: Add chaotropic agents such as 0.8 M LiCl, NaClO₄, or KSCN to the coupling mixture[1]. These ions competitively bind to the peptide backbone, preventing the chains from interacting with one another.
-
"Magic Mixture": For severe cases, utilize a solvent system containing ethylene carbonate and nonionic detergents to break up the hydrophobic associations[1].
Part 2: Quantitative Comparison of Anti-Aggregation Strategies
To select the most appropriate intervention for your specific beta-peptide, compare the operational parameters of the primary anti-aggregation strategies below.
| Intervention Strategy | Primary Mechanism of Action | Implementation Complexity | Relative Cost | Best Use Case |
| Pseudoproline Dipeptides | Steric disruption (backbone kinking) via oxazolidine rings[2]. | Low (Standard coupling) | High | Sequences containing Ser, Thr, or Cys near hydrophobic regions[2]. |
| Microwave-Assisted SPPS | Thermal disruption of H-bonds via electromagnetic irradiation[5]. | Medium (Requires optimization) | High (Equipment) | Sterically hindered, bulky beta-amino acids lacking Cys/His[5]. |
| Chaotropic Salts (e.g., LiCl) | Competitive ionic disruption of interchain hydrogen bonding[1]. | Low (Simple additive) | Low | Budget-restricted labs; mild to moderate aggregation[1]. |
| Backbone Amide Protection | Hmb/Dmb groups block the alpha-nitrogen from H-bonding[1]. | High (Difficult removal) | Medium | Sequences prone to aspartimide formation or lacking Ser/Thr[1]. |
| PEG-Based Resins | High solvation/swelling matrix (e.g., ChemMatrix) prevents collapse[3]. | Low (Direct substitution) | Medium | Long, highly hydrophobic beta-peptides (>30 residues)[3]. |
Part 3: Visualizing the Workflows
The following diagrams map the mechanistic action of pseudoprolines and the logical troubleshooting tree for resolving aggregation.
Caption: Mechanism of beta-sheet disruption using pseudoproline dipeptides in SPPS.
Caption: Decision tree for troubleshooting aggregation during beta-peptide synthesis.
Part 4: Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, follow these optimized protocols for implementing aggregation-breaking strategies.
Protocol A: Incorporation of Pseudoproline Dipeptides
Note: Pseudoproline dipeptides are bulky; their incorporation requires extended reaction kinetics to ensure complete acylation.
-
Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc-deprotection (20% piperidine in DMF, 2 x 5 min).
-
Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) and 3.0 eq of HATU in minimal DMF.
-
Base Addition: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 1 minute to form the active ester.
-
Coupling: Add the activated mixture to the resin. Critical Step: Allow the coupling to proceed for a minimum of 1 to 2 hours at room temperature. Reducing this time below 1 hour significantly reduces yield[6].
-
Validation: Drain the reaction vessel, wash the resin with DMF (5 x 1 min), and perform a Kaiser test. A colorless/yellow bead indicates successful coupling. If blue, repeat steps 2-4.
-
Cleavage: The oxazolidine ring is highly sensitive to acid. Standard final cleavage conditions (95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours) will simultaneously cleave the peptide from the resin and seamlessly convert the pseudoproline back into the native Ser/Thr/Cys residue[4].
Protocol B: Microwave-Assisted Coupling for Aggregation-Prone Regions
Note: This protocol utilizes controlled thermal energy to disrupt hydrogen bonds[7].
-
Reagent Setup: Prepare 0.2 M Fmoc-amino acid in DMF, 0.5 M HBTU/HOBt in DMF, and 2.0 M DIPEA in NMP[7].
-
Deprotection (MW): Add 20% piperidine/DMF to the resin. Irradiate at 36 W (37°C) for 2 minutes, drain, then irradiate at 45 W (75°C) for 10 minutes[7]. Wash thoroughly with DMF.
-
Coupling (MW): Add the amino acid, activator, and base to the resin. Irradiate at 25 W, maintaining exactly 75°C for 10 minutes[7].
-
Exception Handling: If coupling Histidine (His) or Cysteine (Cys), do not use microwave heating. Perform these specific couplings at room temperature for 60 minutes to prevent severe racemization[3].
-
Cooling & Washing: Allow the vessel to cool rapidly via pressurized air. Wash with DMF (5 x 1 min) and proceed to the next cycle.
Part 5: References
-
ConnectSci. "Ring-closing Metathesis in Peptides – the Sting is in the Tail!" ConnectSci. Available at: [Link]
-
MDPI. "Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide." MDPI. Available at: [Link]
Sources
overcoming steric hindrance in L-beta-Homotryptophan coupling
Technical Support Center: Overcoming Steric Hindrance in L- -Homotryptophan Coupling
Welcome to the Peptide Synthesis Support Portal. As Senior Application Scientists, we frequently encounter challenges when incorporating unnatural amino acids into complex peptide sequences. One of the most notoriously difficult building blocks is L-
This guide is designed to provide researchers and drug development professionals with field-proven, self-validating strategies to overcome the severe steric hindrance associated with
Mechanistic Insight: The Root of the Coupling Challenge
Coupling an amino acid onto the
-
Increased Entropic Cost: The insertion of an additional methylene group (
) in the -amino acid backbone increases the degrees of conformational freedom. This raises the entropic cost required to lock the molecule into the highly ordered transition state necessary for acylation. -
Steric Shielding: The bulky indole side chain of tryptophan severely obstructs the Bürgi-Dunitz trajectory. The incoming activated ester is physically blocked from attacking the nucleophilic amine, drastically reducing the reaction rate.
-
Competing Side Reactions: Because the desired acylation is kinetically slow, the activated amino acid spends a prolonged period in the presence of the tertiary base, increasing the probability of base-catalyzed epimerization or premature hydrolysis of the active ester.
Troubleshooting & FAQs
Q1: I am seeing a high percentage of deletion sequences when coupling the amino acid directly after L-
Q2: Can I use Microwave-Assisted Peptide Synthesis (MAPS) to force the coupling?
A2: Yes, MAPS is the gold standard for this issue. Applying microwave irradiation at 50 °C to 75 °C provides the targeted thermal energy required to overcome the activation barrier of sterically hindered
Q3: How do I prevent epimerization during these forced, high-temperature couplings? A3: Extended coupling times and elevated temperatures can lead to base-catalyzed epimerization. To mitigate this, replace the standard N,N-diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) . Additionally, strictly limit microwave exposure to short bursts (e.g., 15 minutes at 50 °C) rather than prolonged heating .
Quantitative Data: Coupling Reagent Efficacy
To illustrate the necessity of optimized conditions, the following table summarizes the average coupling efficiencies for sterically hindered
| Coupling Reagent | Base | Temperature | Reaction Time | Average Yield |
| HBTU / HOBt | DIPEA | 25 °C (Room Temp) | 60 min | < 40% |
| DIC / Oxyma | DIPEA | 25 °C (Room Temp) | 60 min | 60 - 70% |
| HATU / HOAt | DIPEA | 25 °C (Room Temp) | 60 min | 75 - 85% |
| HATU / HOAt | DIPEA / Collidine | 50 °C (Microwave) | 15 min | > 95% |
Self-Validating Experimental Protocol
This step-by-step methodology outlines the optimized microwave-assisted coupling of Fmoc-L-
Self-Validation Principle: This protocol utilizes mandatory colorimetric checkpoints (Kaiser tests) to validate the mechanical success of each step, ensuring that failures are caught before the peptide is cleaved from the resin.
Step 1: Resin Preparation & Swelling
-
Action: Weigh the aminomethyl or Rink Amide resin and swell in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Causality: Swelling expands the polystyrene matrix, maximizing the surface area and exposing reactive sites to the bulky
-hTrp derivative.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Validation: Perform a Kaiser test. A deep blue color confirms the successful generation of free primary amines.
Step 3: Pre-Activation of Fmoc-L-
-
Action: In a separate vial, dissolve 3.0 equivalents of Fmoc-L-
-hTrp-OH and 3.0 equivalents of HATU in a minimum volume of DMF. Add 6.0 equivalents of DIPEA (or collidine if epimerization is a strict concern). Stir for exactly 2 minutes. -
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-(7-azabenzotriazol-1-yl) ester. The strict 2-minute pre-activation prevents the base from prematurely degrading the active ester while ensuring complete activation before encountering the sterically hindered resin-bound amine.
Step 4: Microwave-Assisted Coupling
-
Action: Transfer the pre-activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 50 °C for 15 minutes.
-
Causality: The targeted thermal energy overcomes the high activation energy barrier caused by the
-methylene group and the bulky indole side chain, driving the acylation to completion.
Step 5: Washing and Verification
-
Action: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Validation: Perform a Kaiser test. A yellow color indicates >99% coupling efficiency. If the beads appear slightly green or blue, the coupling is incomplete, and you must proceed to Step 6.
Step 6: Double Coupling (Conditional)
-
Action: If the Kaiser test is positive, repeat Steps 3-5 using fresh reagents to cap any remaining unreacted amines before proceeding to the next cycle.
Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve incomplete couplings involving
Workflow for troubleshooting steric hindrance in beta-amino acid peptide coupling.
References
-
Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. Available at:[Link][1]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences (MDPI). Available at:[Link][2]
-
Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution. PubMed Central (PMC). Available at:[Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 3. Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent L-beta-Homotryptophan degradation
Welcome to the Technical Support Center for L-β-Homotryptophan. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of L-β-Homotryptophan (and its protected derivatives like Fmoc/Boc-L-β-Homotryptophan) during peptide synthesis and assay development.
The electron-rich indole ring makes this non-natural amino acid highly susceptible to oxidative and photolytic degradation. This guide provides a mechanistic understanding of these degradation pathways, quantitative storage guidelines, and self-validating protocols to ensure the absolute integrity of your reagents.
Section 1: Mechanistic FAQs (The "Why" Behind the Degradation)
Q1: Why does my L-β-Homotryptophan stock solution turn yellow or brown over time? A1: The discoloration is primarily due to the oxidation of the indole ring[1]. When exposed to reactive oxygen species (ROS), ambient light, or elevated temperatures, the indole moiety undergoes oxidative cleavage to form kynurenine derivatives and other polymeric colored by-products[2]. Specifically, UV light exposure drives a free-radical pathway that accelerates C-N bond cleavage and subsequent hydroxylation[3].
Q2: Does the pH of my buffer affect the stability of the amino acid? A2: Yes. Under alkaline conditions, the hydrogen bonded to the nitrogen in the heterocyclic indole ring becomes highly acidic. This synergistic effect of high pH and UV/ambient light promotes ring-opening reactions, accelerating direct degradation[3]. Therefore, solutions should be maintained at a neutral to slightly acidic pH when possible, and strictly protected from light.
Section 2: Degradation Pathways Visualization
Mechanistic degradation pathways of L-β-Homotryptophan via light, oxidation, and thermal stress.
Section 3: Quantitative Storage Guidelines
To prevent degradation, stringent storage conditions must be maintained. The table below synthesizes quantitative degradation data and optimal storage parameters for both solid powders and solutions to ensure experimental reproducibility[1][4].
| Storage State | Temperature | Light Exposure | Atmosphere | Expected Stability / Degradation Rate |
| Solid Powder (Long-Term) | -20°C to -80°C | Dark (Amber/Foil) | Argon or Nitrogen | > 24 months (Minimal degradation) |
| Solid Powder (Short-Term) | 0°C to 8°C | Dark | Desiccated | 3 - 6 months |
| Aqueous Solution (pH 7.0) | 4°C | Dark | Ambient | < 5% loss over 24 days[1] |
| Aqueous Solution (Stressed) | 70°C | Dark | Ambient | ~42% loss over 24 days[1] |
| Aqueous Solution (Stressed) | Room Temp | UV Light | Ambient | ~37% loss over 24 days[1] |
Section 4: Troubleshooting Guide
Issue 1: Reduced coupling efficiency during solid-phase peptide synthesis (SPPS) using Fmoc/Boc-L-β-Homotryptophan.
-
Root Cause: Oxidation of the indole ring prior to or during coupling. The formation of oxidized species (e.g., oxindolylalanine derivatives) creates steric hindrance and reduces the nucleophilicity of the amine (if deprotected) or alters the conformational dynamics of the growing peptide chain.
-
Resolution: Always use fresh aliquots of the protected amino acid. Add a scavenger (e.g., 0.1% to 1% ethanedithiol or anisole) during the cleavage and deprotection steps to protect the indole ring from carbocation alkylation and oxidation.
Issue 2: Unexplained browning of cell culture media or assay buffers containing L-β-Homotryptophan.
-
Root Cause: Tryptophan derivatives are the primary contributors to media browning. Storage at room temperature in the presence of light, or at 37°C even in the absence of light, causes stark browning due to kynurenine formation[1].
-
Resolution: Store all media at 4°C in the dark. If 37°C incubation is required for the experiment, minimize the duration and protect the reaction vessels from ambient laboratory lighting using foil.
Section 5: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, do not assume your reagent is intact upon retrieval from storage. Use the following self-validating protocol to prepare, store, and verify your L-β-Homotryptophan solutions.
Protocol: Preparation and Validation of Oxidation-Resistant Stock Solutions
Step 1: Inert Atmosphere Preparation Transfer the lyophilized vial of L-β-Homotryptophan into a glovebox purged with Argon or Nitrogen. If a glovebox is unavailable, use a Schlenk line to purge the vial.
-
Causality: Removing ambient oxygen prevents the formation of reactive oxygen species that initiate indole ring cleavage[2].
Step 2: Solvent Degassing Dissolve the powder in a thoroughly degassed solvent (e.g., HPLC-grade water, DMF, or DMSO, depending on the protective groups). Degas the solvent by sparging with Argon for at least 30 minutes prior to use.
Step 3: Aliquoting and Flash Freezing Dispense the solution into single-use, amber-colored microcentrifuge tubes. Immediately flash-freeze the aliquots in liquid nitrogen.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce oxygen and condensation. Flash-freezing bypasses the temperature zones where enzymatic or chemical degradation is most active.
Step 4: Self-Validation via UV-Vis Spectroscopy (Baseline Establishment) Take one aliquot and measure the UV-Vis absorbance spectrum (200-400 nm).
-
Validation Checkpoint: Intact L-β-Homotryptophan exhibits a characteristic absorption peak at ~280 nm. The baseline at 360 nm should be completely flat. Record the
ratio. -
Future QC: Before using a stored aliquot months later, repeat the UV-Vis measurement. An increase in absorbance at 360 nm indicates kynurenine formation (degradation). If
is elevated, discard the aliquot.
Section 6: Workflow Visualization
Step-by-step workflow for the preparation, storage, and validation of L-β-Homotryptophan.
References
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central (PMC).
- Reactivity and degradation products of tryptophan in solution and proteins. PubMed Central (PMC).
- Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. MDPI.
- A Technical Guide to Boc-L-beta-homotryptophan. Benchchem.
Sources
Technical Support Center: Beta-Homotryptophan Deprotection Guide
Subject: Minimizing Side Reactions in Beta-Homotryptophan (
Introduction: The Indole Vulnerability
Beta-homotryptophan (
The electron-rich indole ring acts as a "scavenger" for carbocations generated during the removal of protecting groups (Boc,
This guide provides a self-validating system to eliminate these side reactions.
Module 1: The Alkylation Crisis & Prevention
The Mechanism of Failure
During TFA cleavage, protecting groups release electrophilic species (e.g., tert-butyl cations). In the absence of sufficient scavengers, the indole ring of
Visualizing the Competition (Pathway Analysis)
Caption: Kinetic competition between the indole ring and scavengers for reactive cations. Effective protocols ensure the scavenger pathway (Green) outcompetes the alkylation pathway (Red).
The Primary Fix: -Boc Protection
The most effective preventative measure is not just better scavengers, but better building blocks.
-
Recommendation: Use Fmoc-
-hTrp( -Boc)-OH . -
Why: The Boc group on the indole nitrogen is electron-withdrawing. It destabilizes the indole ring, making it significantly less nucleophilic during the cleavage of other protecting groups. The
-Boc group itself is removed late in the TFA cleavage process, protecting the ring during the critical period of high cation concentration [1].
Module 2: Scavenger Cocktail Optimization
Standard cleavage cocktails (95% TFA) are insufficient for
Cocktail Selection Matrix
| Cocktail Name | Composition (v/v) | Best Use Case | Pros | Cons |
| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | Gold Standard for | Maximal scavenging of | Malodorous (EDT). Toxic. |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | Peptides without Met/Cys, low Trp load. | Less odorous. | Weaker scavenger than Reagent K. Risk of alkylation in heavy sequences. |
| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH4I (1.5%) | Peptides with high Met content.[1] | Reduces Met(O) back to Met. | Complex preparation.[2] |
Protocol: Preparation of Reagent K (The "Fix-All")
Use this protocol if you observe +56 Da (tBu) or +16 Da (Oxidation) adducts.
-
Safety: Perform in a fume hood. EDT (1,2-Ethanedithiol) has a stench; bleach neutralizes it.
-
Order of Addition:
-
Weigh Phenol (crystalline) into the vessel first.
-
Add Water , Thioanisole , and EDT .[3]
-
Add TFA last to dissolve the phenol and mix the solution.
-
Note: Premixing ensures the scavengers are active immediately upon contact with the resin.
-
-
Cleavage Ratio: Use 10–20 mL of Reagent K per gram of resin .[1] Do not starve the reaction of solvent.
-
Duration: 2–3 hours at Room Temperature.
-
Critical: If Arg(Pbf) is present, extend to 3–4 hours, but do not exceed 4 hours to avoid sulfonylation of the indole [2].
-
Module 3: Troubleshooting & Diagnostics
Use this decision tree to diagnose impurities found in your LC-MS data after cleavage.
Caption: Diagnostic flow for identifying specific side-reactions based on mass shifts observed in LC-MS analysis.
FAQ: Specific Edge Cases
Q: I cannot use EDT due to the smell. What is the alternative?
A: Substitute EDT with DODT (3,6-Dioxa-1,8-octanedithiol) . It has a higher boiling point and significantly lower odor while maintaining similar scavenging efficiency for
Q: My peptide has Arg(Pbf) and
-
Fix: You must use
-Boc protected -hTrp. The Boc group sterically and electronically hinders this reaction. Ensure your cleavage time is sufficient (at least 2h) to fully remove the Pbf, but adding Thioanisole is critical to scavenge the Pbf cation [3].
Q: Can I use Silanes (TIS/TES) alone?
A: For sequences with 1
Module 4: Post-Cleavage Isolation
The workup is just as critical as the reaction. Scavenger-cation adducts can reverse-react if not removed quickly.
-
Precipitation:
-
Filter the resin and collect the TFA filtrate.[1]
-
Do not rotovap to dryness if using Reagent K (Phenol/EDT are hard to remove).
-
Drop the TFA solution slowly into ice-cold Diethyl Ether (
) or MTBE (ratio 1:10).
-
-
The Wash (Crucial Step):
-
Centrifuge to pellet the peptide. Decant the ether.
-
Resuspend the pellet in fresh ice-cold ether and sonicate briefly.
-
Repeat 3 times. This washes away the scavenger-cation adducts.
-
-
Lyophilization:
-
Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize immediately.
-
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4][5][6] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5] [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[7] International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Alternative Solvents for L-beta-Homotryptophan Salts
[1][2][3][4][5]
Executive Summary & Molecule Profile[1][2][4][5][6]
L-beta-Homotryptophan (and its salts) presents a distinct solubility profile compared to canonical L-Tryptophan due to the additional methylene group (
| Property | Characteristic | Solubility Implication |
| Side Chain | Indole (Aromatic, Hydrophobic) | Requires organic character (favors DMF, alcohols, DMSO).[1][2][3][4][5] |
| Backbone | Beta-amino acid (Flexible) | Prone to aggregation/gelation in concentrated solutions.[1][2][3][5] |
| Ionic State | Salt (HCl/TFA) | Insoluble in pure DCM, Et₂O, Hexane.[1][6] Soluble in Water, MeOH, DMSO.[6] |
Solvent Selection Matrix
This matrix categorizes solvents based on application suitability and "Green Chemistry" compliance (replacing DMF/NMP/DCM).
Table 1: Solvent Performance Profile[3][4][5]
| Solvent Class | Solvent | Solubility Rating | Green Score | Application Notes |
| Standard Polar Aprotic | DMF / NMP | ⭐⭐⭐⭐⭐ (Excellent) | 🔴 (High Risk) | Standard for coupling.[1][2][3][4][5] Dissolves salts readily. REACH restricted.[1][3][6][7] |
| Green Polar Aprotic | GVL (gamma-Valerolactone) | ⭐⭐⭐⭐ (Good) | 🟢 (Excellent) | Excellent DMF replacement.[1][2][3][4][5] High boiling point.[1][3][6] Compatible with microwave synthesis.[1][3][6][7] |
| Green Polar Aprotic | Propylene Carbonate | ⭐⭐⭐ (Moderate) | 🟢 (Excellent) | Good for dissolving salts; biodegradable.[1][3][4][5][6] High viscosity can be an issue.[1][3][6] |
| Ethers (Green) | 2-MeTHF | ⭐⭐ (Low*) | 🟢 (Good) | Pure solvent is poor for salts.[1][2][3][4][5][6] Excellent only with base (DIEA) added (In-situ neutralization).[1][2][3][4][5][6] |
| Binary Mixtures | DMSO : EtOAc (1:4) | ⭐⭐⭐⭐ (Good) | 🟢 (Good) | Balances polarity and viscosity.[1][3][4][6] DMSO solubilizes the salt; EtOAc reduces viscosity.[6] |
| Alcohols | Methanol / Ethanol | ⭐⭐⭐⭐⭐ (Excellent) | 🟢 (Good) | Ideal for crystallization or transfers.[1][3][4][5][6] Avoid during coupling (side reactions). |
Troubleshooting & FAQs
Scenario A: Coupling Reactions (Peptide Synthesis)
Q: My L-beta-Homotryptophan HCl salt just sits at the bottom of the flask in DCM or 2-MeTHF. How do I get it into solution for coupling?
A: This is a lattice energy issue.[1][2][3][4][6] The ionic lattice of the HCl salt is too strong for DCM or 2-MeTHF to break alone.[3][4]
-
The Fix (In-Situ Neutralization): You must break the salt pair.[1][3][4][5] Add 1.0 - 2.0 equivalents of DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) to the suspension.[1][2][3][4][5]
-
Mechanism:[1][2][3][4][5][6][7][8] The base deprotonates the ammonium group (
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1][3][4][5] The free amine is lipophilic and will instantly dissolve in the organic solvent.[6] The resulting byproduct (DIEA·HCl) usually stays in solution or forms a fine suspension that does not interfere with coupling.[1][6]
-
-
Alternative: If you cannot use base yet, switch to a "Green Binary" mixture: DMSO/2-MeTHF (1:9) .[1][2][3][4][5][6] The small amount of DMSO solvates the ionic headgroup.[6]
Scenario B: Green Chemistry Compliance (REACH)[1][3][6]
Q: Our lab has banned DMF and NMP. What is the direct "drop-in" replacement for dissolving this salt?
A: There is rarely a perfect "drop-in," but Gamma-Valerolactone (GVL) is the closest functional equivalent for this specific amino acid.[1][2][3][4][5]
-
Protocol: Dissolve L-beta-Homotryptophan salt in GVL. Note that GVL is more viscous than DMF.[1][3][6] If viscosity is high, dilute with 20% Ethyl Acetate (EtOAc).[6]
-
Warning: Ensure your downstream workup can remove GVL (Boiling point ~207°C).[1][2][3][4][5][6] It requires an aqueous wash (acidic/basic brine) rather than evaporation.[1][3][6]
Scenario C: Purification & Workup
Q: I'm trying to precipitate the product using Diethyl Ether, but it's oiling out or staying soluble. Why?
A: Beta-homo amino acid derivatives are often more lipophilic than their alpha-counterparts.[1][2][3][4][5]
-
The Fix: Increase the non-polar character of the antisolvent.
-
Switch from pure Ether to Hexane:Ether (1:1) or Heptane:MTBE .[1][3][4][6]
-
Cooling: Place the oil in a dry ice/acetone bath (-78°C) and scratch the glass to induce nucleation.
-
Salt Exchange: If the TFA salt is an oil, convert it to the HCl salt (often more crystalline) by dissolving in 0.1M HCl/MeOH and evaporating (3x).[6]
-
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the experimental stage.
Caption: Decision tree for selecting solvents based on application constraints (Green Chemistry vs. Standard Efficiency).
Detailed Protocols
Protocol 1: Green Dissolution for Coupling (2-MeTHF Method)
Use this when avoiding DMF but requiring standard coupling reagents (HATU/DIC).[1][2][3][4][5]
-
Calculate: Weigh L-beta-Homotryptophan HCl (1.0 equiv).
-
Suspend: Add 2-MeTHF (Concentration: 0.1 M - 0.2 M). The solid will not dissolve.[1][6]
-
Neutralize: Add DIEA (2.0 equiv).
-
Activate: Add the protected amino acid (e.g., Fmoc-AA-OH) and coupling reagent immediately to prevent any potential homodimerization (though rare for beta-amino acids compared to alpha).[1][2][3][4][5]
Protocol 2: Binary Solvent System (DMSO/EtOAc)
Use this for difficult-to-dissolve salts where base addition is not desired immediately.[1][2][3][4][5]
References
-
Sherrington, D. C., et al. (2021).[1][6] "Green Solvents for Peptide Synthesis: Replacing DMF and NMP."[6][7][9][10][11][12] Green Chemistry, 23, 3295–3311.[6][13]
-
Albericio, F., et al. (2019).[1][6] "2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Solid-Phase Peptide Synthesis."[1][2][3][4][5][13] Organic Process Research & Development, 23(8).[1][6] [1][3][5][6]
-
Lipshutz, B. H., et al. (2018).[1][6] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][2][3][4][5] Journal of Organic Chemistry. (Context: Surfactant-based solubility enhancement).
-
Isidro-Llobet, A., et al. (2019).[1][3][6] "Sustainability challenges in peptide synthesis and purification: from discovery to manufacturing." Journal of Organic Chemistry, 84(8), 4615-4628.[1][3][6] [1][3][5][6]
Sources
- 1. L -b-Homotryptophan = 98.0 TLC 339994-86-4 [sigmaaldrich.com]
- 2. BOC-L-BETA-HOMOTRYPTOPHAN | 229639-48-9 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. memorial.scholaris.ca [memorial.scholaris.ca]
- 7. pengtingpeptide.com [pengtingpeptide.com]
- 8. biotage.com [biotage.com]
- 9. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
HPLC Analysis Methods for L-beta-Homotryptophan Purity: A Comparative Technical Guide
This guide outlines a comprehensive technical framework for the HPLC analysis of L-beta-Homotryptophan , a critical non-proteinogenic amino acid used in peptidomimetic drug design.
Strategic Overview: The Duality of Purity
L-beta-Homotryptophan (L-β-hTrp) presents a unique analytical challenge compared to standard
For drug development, "purity" is not a singular metric. It requires a Dual-Method Strategy :
-
Chemical Purity (RP-HPLC): To quantify synthesis byproducts (e.g., unreacted precursors, indole oxidation products).
-
Enantiomeric Purity (Chiral HPLC): To quantify the D-isomer enantiomeric excess (ee%), which is critical as
-amino acids are often used to prevent enzymatic degradation in peptides.
Method 1: Chemical Purity via RP-HPLC (The Workhorse)
Objective: Separation of L-β-hTrp from hydrophobic impurities and degradation products.
The Challenge: Zwitterionic Retention
Like all amino acids, L-β-hTrp exists as a zwitterion at neutral pH, leading to poor retention and peak tailing on standard C18 columns due to ionic interactions with residual silanols.
The Solution: Ion-Suppression / Ion-Pairing
We utilize an acidic mobile phase (pH < 3.0) to protonate the carboxylic acid, rendering the molecule sufficiently hydrophobic for C18 retention while suppressing silanol ionization.
Experimental Protocol A: RP-HPLC Workflow
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 280 nm (Indole absorption) and 220 nm (Amide/Carboxyl).
-
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5%
60% B (Linear gradient) -
15-18 min: 60%
95% B (Wash) -
18-22 min: 5% B (Re-equilibration)
-
Self-Validating System Suitability (SST):
-
Tailing Factor (
): Must be < 1.5. If > 1.5, lower pH of MP A or add 5 mM Hexanesulfonic acid (Ion-pairing agent). -
Resolution (
): > 2.0 between L-β-hTrp and nearest impurity.
Method 2: Enantiomeric Purity via Direct Chiral HPLC (The Specialist)
Objective: Quantifying the D-β-Homotryptophan contaminant.
The Comparison: Direct vs. Indirect[1][2][3]
-
Indirect (Derivatization): Using Marfey’s reagent (FDAA) converts enantiomers to diastereomers for RP-HPLC. Verdict: Obsolete for routine QC due to kinetic fractionation risks and labor intensity.
-
Direct (Chiral Stationary Phase - CSP): The gold standard. For
-amino acids, Crown Ether or Macrocyclic Glycopeptide (Teicoplanin) phases are superior to Polysaccharide columns because they can separate free amino acids without derivatization.
Experimental Protocol B: Direct Chiral Separation
-
Column: CROWNPAK CR-I(+) (Daicel) or Chirobiotic T (Supelco/Astec).
-
Mobile Phase: Perchloric Acid (
) aqueous solution, pH 1.5 to 2.0.-
Note: Methanol (10-15%) can be added to reduce retention time if needed.
-
-
Flow Rate: 0.5 mL/min (Lower flow prevents column overpressure at low temperatures).
-
Temperature: 15°C to 25°C .
-
Critical Insight: Lower temperatures often drastically improve chiral resolution (
) on crown ether columns by stabilizing the inclusion complex.
-
-
Detection: UV 280 nm.
Self-Validating SST:
-
Alpha (
): Selectivity factor > 1.1 between L- and D-isomers. -
Blank Run: Essential to ensure no carryover, as D-isomers often elute late and broad.
Comparative Analysis & Data Presentation
The following table contrasts the proposed methods against alternative techniques often found in literature.
| Feature | Method 1: RP-HPLC (C18) | Method 2: Chiral (Crown Ether) | Alternative: HILIC | Alternative: Derivatization |
| Primary Target | Chemical Purity (Byproducts) | Enantiomeric Purity (D-isomer) | Polar Impurities | Enantiomeric Purity |
| Stationary Phase | C18 (ODS) | Crown Ether / Teicoplanin | Amide / Silica | C18 (after reaction) |
| Sample Prep | Dissolve & Shoot | Dissolve & Shoot | Dissolve in high % ACN | React (60 min) + Quench |
| Resolution ( | High for structural analogs | High for enantiomers | Moderate | Variable (Kinetic dependent) |
| LOD (UV 280) | ~0.05% | ~0.1% | ~0.1% | ~0.01% (Fluorescence) |
| Robustness | High | Medium (Temp sensitive) | Low (Equilibration slow) | Low (Reagent stability) |
| Cost per Run | Low | High (Column cost) | Medium | High (Labor + Reagents) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for full purity characterization of L-beta-Homotryptophan.
Figure 1: Parallel workflow for chemical and enantiomeric purity assessment. Both streams must pass for lot release.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]
-
Péter, A., et al. (2025).
-Amino Acids. ResearchGate. Retrieved from [Link] -
Phenomenex. (2024). HPLC Testing Procedure and Column Selection Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Tryptophan Chemical and Physical Properties. PubChem.[3] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of L-beta-Homotryptophan Samples
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral molecule is not merely a procedural step; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. L-beta-Homotryptophan, a non-proteinogenic amino acid with significant potential in peptide synthesis and as a building block for novel therapeutics, is no exception.[1] Its biological activity is intrinsically tied to its stereochemistry. The seemingly subtle difference between the L- and D-enantiomers can lead to dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[2][3][4]
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of L-beta-Homotryptophan. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative regulatory standards.
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that the stereoisomeric composition of a drug substance be thoroughly characterized.[2][3][5] This necessitates the use of validated, stereospecific analytical methods to ensure identity, purity, and quality.[2][6]
The Core Challenge: Distinguishing Mirror Images
Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge. The key to resolving them lies in creating a chiral environment where they can be distinguished. This is typically achieved through two primary strategies:
-
Chiral Chromatography : Physically separating the enantiomers as they pass through a column containing a chiral stationary phase (CSP).
-
NMR Spectroscopy : Creating transient, diastereomeric complexes with a chiral solvating agent (CSA), which induces distinguishable chemical shifts in the NMR spectrum.
This guide will dissect and compare the most powerful implementations of these strategies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment. Its robustness, high resolution, and sensitivity make it the default method for quality control and release testing.
Principle of Separation
The separation mechanism relies on the differential interaction between the L- and D-enantiomers of beta-homotryptophan and a chiral stationary phase (CSP). For beta-amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and crown ether-based CSPs are particularly effective.[7][8][9] These CSPs create transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs, leading to different retention times and, thus, separation.
Experimental Workflow & Protocol
A typical Chiral HPLC workflow is a systematic process designed for reproducibility and accuracy.
Caption: High-level workflow for Chiral HPLC analysis.
Detailed Protocol:
-
Column Selection: Select a teicoplanin-based chiral column (e.g., CHIROBIOTIC T) known for its broad selectivity for amino acids.[8]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for LC-MS compatibility and good peak shape. A common starting point is a mixture of acetonitrile, water, and an acid modifier like trifluoroacetic acid (TFA).[7][9]
-
Sample Preparation: Accurately weigh and dissolve the L-beta-Homotryptophan sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm (for the indole chromophore).
-
-
Method Validation: Before analyzing samples, the method must be validated according to ICH Q2(R1) guidelines.[6][10][11][12] This involves assessing:
-
Specificity: Injecting a racemic (50:50) mixture of L- and D-beta-Homotryptophan to ensure the method can resolve the two peaks.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the D-enantiomer that can be reliably quantified. This is critical for purity testing.
-
Linearity: Demonstrate a linear relationship between the peak area of the D-enantiomer and its concentration over a defined range.
-
Accuracy & Precision: Confirm the method provides correct and repeatable results.
-
-
Data Analysis:
-
Integrate the peak areas for both the L- and D-enantiomers.
-
Calculate the percentage of the D-enantiomer.
-
Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
-
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC. It often provides faster separations with higher efficiency, leveraging the unique properties of supercritical carbon dioxide (CO2).
Principle of Separation
SFC uses supercritical CO2 as the primary mobile phase. This fluid has low viscosity and high diffusivity, which reduces analysis time and improves resolution.[13] The separation principle remains the same as in HPLC: differential interaction with a CSP. Polysaccharide-based CSPs are highly effective for separating underivatized amino acids in SFC.[14][15]
Experimental Workflow & Protocol
The SFC workflow is similar to HPLC but requires specialized instrumentation capable of handling supercritical fluids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 6. fda.gov [fda.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proteolytic Stability Assays for Peptides Containing β-Homotryptophan
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics, enhancing proteolytic stability is a critical hurdle. The rapid degradation of peptides by endogenous proteases significantly limits their bioavailability and therapeutic efficacy.[1][2] A promising strategy to overcome this challenge is the incorporation of non-canonical amino acids, such as β-homotryptophan, into peptide sequences.[3][4][5] This guide provides a comprehensive comparison of proteolytic stability assays, offering a framework for evaluating the enhanced resistance of β-homotryptophan-containing peptides.
The Rationale for β-Homotryptophan Incorporation
Proteases, such as trypsin and chymotrypsin, exhibit high specificity for their substrates, recognizing particular amino acid residues and catalyzing the hydrolysis of adjacent peptide bonds.[6][7][8] Trypsin, for instance, cleaves on the C-terminal side of lysine and arginine residues.[6][7] The incorporation of a β-amino acid, like β-homotryptophan, introduces an additional carbon atom into the peptide backbone.[3][9] This structural modification is hypothesized to confer proteolytic resistance through steric hindrance, preventing the peptide from fitting optimally into the active site of the protease.[10]
Diagram: Mechanism of Protease Resistance
The following diagram illustrates the proposed mechanism by which β-homotryptophan incorporation sterically hinders protease activity.
Caption: Steric hindrance of protease by β-homotryptophan.
Comparative Experimental Workflows
To empirically validate the increased stability of β-homotryptophan-containing peptides, two primary in vitro assays are recommended: a specific protease digestion assay (e.g., with trypsin) and a more physiologically relevant serum stability assay.
Experimental Workflow Overview
Caption: General workflow for comparative stability assays.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting trypsin and serum stability assays.
Protocol 1: Trypsin Stability Assay
This assay evaluates the stability of peptides against a specific, well-characterized protease.
Materials:
-
Model Peptide (with a known trypsin cleavage site, e.g., containing Arginine)
-
β-Homotryptophan Analogue Peptide
-
Trypsin Gold, Mass Spectrometry Grade
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 7.8)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA) for quenching
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Preparation: Prepare stock solutions of the standard and β-homotryptophan-containing peptides in ultrapure water or a suitable buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, dilute each peptide stock solution with 50 mM NH4HCO3 buffer to a final concentration of 31.5 µmol/L.[11]
-
Enzyme Addition: Add Trypsin Gold to each tube at a final protease-to-peptide ratio of 1:100 (w/w).[7] Include a control for each peptide with no trypsin added.
-
Incubation: Incubate all tubes at 37°C with gentle agitation.[12][13]
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction by adding formic acid to the aliquot to a final concentration of 1-5%.[13][14]
-
Analysis by RP-HPLC:
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the initial peak area at t=0.[11] Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.
Protocol 2: Human Serum Stability Assay
This assay provides a more physiologically relevant assessment of peptide stability in a complex biological matrix.
Materials:
-
Model Peptide
-
β-Homotryptophan Analogue Peptide
-
Pooled Human Serum
-
Phosphate-Buffered Saline (PBS) or RPMI media
-
Acetonitrile (ACN) or Ethanol (for protein precipitation)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the peptides as described in Protocol 1.
-
Reaction Setup: Dilute the peptide stocks in PBS or media containing 25-50% human serum to a final peptide concentration of 10-50 µg/mL.[15] Pre-warm the serum-containing media to 37°C.
-
Incubation: Incubate the peptide-serum mixtures at 37°C in a water bath or incubator.[15][16]
-
Time-Course Sampling: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect aliquots from each sample.[15]
-
Sample Processing (Protein Precipitation):
-
Supernatant Collection: Carefully transfer the supernatant, which contains the peptide and any degradation products, to a new tube for analysis.
-
Analysis by LC-MS:
-
Analyze the supernatant using an LC-MS system. This is crucial for accurately detecting and quantifying the peptide in a complex mixture.[15][17]
-
Use a suitable C18 column and a gradient of acetonitrile and water with 0.1% formic acid.[15]
-
Monitor the parent peptide mass-to-charge ratio (m/z) to quantify the remaining intact peptide.
-
-
Data Analysis: Similar to the trypsin assay, calculate the percentage of remaining peptide at each time point relative to t=0 and determine the half-life.
Data Presentation and Interpretation
The results of these assays should be summarized in a clear, comparative format.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Assay Condition | Half-life (t½) in minutes |
| Control Peptide (e.g., Ac-LKWLKKL-NH₂) | Trypsin (1:100 w/w) | e.g., 35 ± 5 |
| β-HTrp Peptide (e.g., Ac-L(β-HTrp)WLKKL-NH₂) | Trypsin (1:100 w/w) | e.g., > 240 |
| Control Peptide (e.g., Ac-LKWLKKL-NH₂) | 50% Human Serum | e.g., 90 ± 12 |
| β-HTrp Peptide (e.g., Ac-L(β-HTrp)WLKKL-NH₂) | 50% Human Serum | e.g., > 1440 (24 hours) |
Note: The data presented above are hypothetical examples for illustrative purposes.
Interpretation:
A significantly longer half-life for the β-homotryptophan-containing peptide in both the trypsin and serum assays would provide strong evidence of its enhanced proteolytic stability. The data from the trypsin assay points to resistance against a specific protease family, while the serum stability data demonstrates broader resistance to the complex mixture of proteases found in a biological environment.[11] This increased stability is a highly desirable characteristic for peptide drug candidates, potentially leading to improved pharmacokinetic profiles in vivo.[2][4]
Conclusion
The incorporation of β-homotryptophan represents a viable and effective strategy for enhancing the proteolytic resistance of therapeutic peptides. The comparative assays outlined in this guide provide a robust framework for quantifying this stability enhancement. By employing both specific protease and complex biological matrix assays, researchers can gain a comprehensive understanding of a peptide's stability profile, enabling more informed decisions in the drug development process. The use of high-quality reagents and sensitive analytical techniques like RP-HPLC and LC-MS is paramount for generating accurate and reproducible data.[15][17] This systematic approach to stability assessment is essential for advancing promising peptide candidates from the laboratory to clinical applications.
References
- A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC. (2025, March 17). Vertex AI Search.
- Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC. (2022, July 20). Vertex AI Search.
- In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility. Vertex AI Search.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14). Vertex AI Search.
- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors | Request PDF. (2025, August 6). Vertex AI Search.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Vertex AI Search.
- Protein Reduction, Alkylation, Digestion - University of Washington's Proteomics Resource. (2011, October 4). Vertex AI Search.
- Drawing A Better Map: Recent Advances in Protein Digestion and Peptide Mapping. (2020, November 13). Vertex AI Search.
- Peptide Mapping Sample Preparation - Good Practices for Tryptic Digests. (2025, May 26). Vertex AI Search.
- Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection | bioRxiv. (2021, February 22). Vertex AI Search.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. Vertex AI Search.
- Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa | ACS Omega. (2022, April 28). Vertex AI Search.
- Protease Digestion for Mass Spectrometry | Protein Digest Protocols - Promega Corporation. Vertex AI Search.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. Vertex AI Search.
- Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - PMC. Vertex AI Search.
- Stability of C1-15 and F2,5,12W modified peptides to proteases measured... - ResearchGate. Vertex AI Search.
- Serum Stability of Peptides | Springer Nature Experiments. Vertex AI Search.
- (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - ResearchGate. (2025, August 9). Vertex AI Search.
- Boc-beta-HTrp-OH [229639-48-9] - Aapptec Peptides. Vertex AI Search.
- Steric clashes with bound OMP peptides activate the DegS stress-response protease | PNAS. Vertex AI Search.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. (2024, July 5). Vertex AI Search.
- Strategies for Improving Peptide Stability and Delivery - MDPI. (2022, October 19). Vertex AI Search.
- Flow-based Methods in Chemical Peptide and Protein Synthesis - CHIMIA. Vertex AI Search.
- Beta-peptide - Wikipedia. Vertex AI Search.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan - Benchchem. Vertex AI Search.
- Redirecting the Peptide Cleavage Causes Protease Inactivation - PMC. Vertex AI Search.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2014, May 22). Vertex AI Search.
- Solid-Phase Peptide Synthesis - Springer Nature Experiments. Vertex AI Search.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 8. Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-peptide - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of β-Homotryptophan Foldamers
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison and a set of field-proven methodologies for the crystal structure analysis of β-homotryptophan foldamers. As non-natural oligomers with a distinct propensity to adopt stable, folded conformations, β-peptide foldamers are at the forefront of peptidomimetic research.[1] The incorporation of β-homotryptophan, with its bulky and functionalizable indole side chain, offers unique opportunities for designing novel molecular scaffolds for therapeutic applications. Understanding the precise three-dimensional architecture of these molecules at atomic resolution is not merely an academic exercise; it is the critical foundation for structure-based drug design and the elucidation of their biological functions.
This document eschews a rigid template. Instead, it is structured to logically follow the experimental journey from a synthesized peptide to a refined crystal structure, emphasizing the causality behind each methodological choice. We will navigate the challenges of synthesis and purification, compare crystallization strategies, and detail the workflow of X-ray diffraction analysis, grounding every claim in authoritative sources.
Part 1: The Prerequisite for Success: High-Purity Foldamer Synthesis and Purification
The quality of your crystal is fundamentally limited by the quality of your starting material. For crystallography, this means achieving the highest possible purity (>98%) and ensuring the sample is monodisperse and free of contaminants that can inhibit crystal nucleation.[2] The journey to a diffraction-quality crystal begins with meticulous chemical synthesis and purification.
Expertise in Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Standard solid-phase peptide synthesis (SPPS) protocols, utilizing either Fmoc or Boc chemistry, are well-suited for creating β-homotryptophan foldamers.[3][4] The building block, typically N-α-Boc- or N-α-Fmoc-L-β-homotryptophan, is commercially available or can be synthesized through established organic chemistry routes.[5][6]
Causality Behind the Protocol: The step-by-step nature of SPPS allows for precise sequence control. The choice between Fmoc and Boc chemistry often depends on the overall peptide sequence and the presence of other sensitive functional groups. Fmoc chemistry, with its milder cleavage conditions, is often preferred. The indole side chain of tryptophan itself can be susceptible to oxidation and modification during synthesis and cleavage, necessitating the use of scavengers in the cleavage cocktail.
Experimental Protocol: Fmoc-Based SPPS of a Model β-Homotryptophan Hexamer
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide. Swell the resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.[3] Monitor completion with a colorimetric test (e.g., Kaiser test).
-
Amino Acid Coupling: Activate the incoming Fmoc-L-β-homotryptophan (typically 3-4 equivalents) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.[4]
-
Wash and Repeat: Thoroughly wash the resin with DMF and DCM to remove excess reagents. Repeat the deprotection and coupling cycle for each subsequent residue in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect the tryptophan indole ring.
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Trustworthiness in Purification: The Central Role of RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides to the homogeneity required for crystallization.[7] This technique separates the target peptide from impurities based on hydrophobicity.
Causality Behind the Method: The large, hydrophobic indole side chain of β-homotryptophan significantly influences its retention on a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often required to achieve fine separation from closely related impurities, such as deletion sequences or incompletely deprotected species.[7][8]
Part 2: A Comparative Guide to Crystallizing β-Homotryptophan Foldamers
Crystallization is often described as more of an art than a science, yet a systematic, logical approach dramatically increases the probability of success. The process involves slowly increasing the concentration of the foldamer beyond its solubility limit under conditions that favor the formation of a single, well-ordered crystal lattice rather than amorphous precipitate.[9] The tryptophan side chain can be an asset, as its aromatic nature can promote favorable crystal packing interactions, but its flexibility can also introduce conformational heterogeneity that hinders crystallization.[10][11]
Comparison of Core Crystallization Techniques
| Technique | Principle | Advantages for Foldamers | Disadvantages |
| Hanging-Drop Vapor Diffusion | A drop of the foldamer/precipitant solution equilibrates with a larger reservoir of precipitant via the vapor phase, slowly increasing the concentration in the drop.[12] | Requires very small amounts of sample; allows for fine control over the rate of supersaturation. Widely successful for peptides. | Setting up drops can be technically challenging; sensitive to vibrations and temperature fluctuations. |
| Sitting-Drop Vapor Diffusion | Similar to hanging-drop, but the drop rests on a pedestal within the well. | Mechanically more stable than hanging drops; easier to set up, especially with robotic systems. | Can sometimes lead to crystals adhering to the pedestal surface. |
| Batch Crystallization | The foldamer solution is directly mixed with the precipitant to achieve a supersaturated state. The mixture is then left undisturbed.[13] | Simple to set up; useful for screening a wide range of conditions quickly. Can be effective for molecules that crystallize rapidly. | Requires more material per experiment; less control over the rate of crystallization, which can lead to showers of microcrystals. |
Key Experimental Parameters to Screen
Successful crystallization depends on finding the right combination of several parameters. For β-homotryptophan foldamers, the following are critical:
-
Precipitants: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 6000) and salts (e.g., ammonium sulfate, sodium chloride) are common starting points.[12][14]
-
pH: The charge state of the N- and C-termini and any ionizable side chains is controlled by pH. Screening a range from pH 4.0 to 8.5 is crucial. Tryptophan crystallization itself has been shown to be pH-dependent.[8][13]
-
Additives & Solvents: Small molecules can stabilize the foldamer or mediate crystal contacts. For tryptophan-containing peptides, organic solvents like ethanol or isopropanol can be effective.[13][15]
-
Temperature: Temperature affects solubility and the kinetics of nucleation and growth.[15] Setting up trials at both 4°C and room temperature (around 20°C) is standard practice.
Experimental Protocol: High-Throughput Crystallization Screening
-
Sample Preparation: Dissolve the highly purified, lyophilized foldamer in a suitable buffer (e.g., 10 mM Tris or HEPES at a neutral pH) to a final concentration of 5-20 mg/mL. The peptide should be fully dissolved and the solution filtered (0.22 µm filter) to remove any particulate matter.[2]
-
Screen Setup: Utilize commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite). These screens provide a pre-formulated array of ~100 different crystallization conditions.
-
Plate Preparation (Hanging-Drop): Pipette 500 µL of each screen condition into the reservoir of a 24-well crystallization plate. On a siliconized glass coverslip, mix 1 µL of your foldamer solution with 1 µL of the corresponding reservoir solution. Invert the coverslip and seal the well with vacuum grease.[12]
-
Incubation & Observation: Store the plates in a stable, vibration-free environment at a constant temperature. Monitor the drops regularly under a microscope over several weeks for the appearance of crystals, noting conditions that produce promising hits (e.g., microcrystals, crystalline needles, or phase separation).
-
Optimization: Once initial hits are identified, perform a systematic grid screen around those conditions, varying the pH and precipitant concentration in fine increments to grow larger, single crystals suitable for diffraction.
Part 3: From Crystal to Structure: X-ray Diffraction Analysis
Once a suitable single crystal is obtained, X-ray crystallography provides the definitive, high-resolution map of the foldamer's atomic structure in the solid state.
Step-by-Step Methodology
-
Crystal Harvesting and Cryo-protection: Carefully loop a single crystal out of its growth drop. To prevent damage from ice crystal formation during data collection at cryogenic temperatures (~100 K), the crystal must be cryo-protected. This is typically achieved by briefly soaking it in a solution containing the original mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol.
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a highly collimated X-ray beam, often at a synchrotron source for maximum intensity and resolution. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each spot, and then scaling and merging data from multiple images to produce a final reflection file.[16]
-
Structure Solution and Refinement: The central challenge of crystallography is the "phase problem." For small molecules like foldamers, this is often solved using direct methods. An initial electron density map is calculated, into which a molecular model is built. This model is then iteratively improved using refinement software (e.g., SHELXL, REFMAC5), which adjusts the atomic coordinates to minimize the difference between the observed diffraction data and the data calculated from the model.[17]
-
Validation: The final model is rigorously validated to ensure it is chemically reasonable and accurately fits the experimental data. Tools like MolProbity check for proper bond lengths, angles, and potential steric clashes. The final coordinates are then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Part 4: The Holistic View: Comparing Solid-State and Solution Structures
A crystal structure provides an exquisitely detailed but static picture of the foldamer in a highly ordered, low-energy state. However, in a biological context, these molecules exist in solution where they may exhibit conformational flexibility. A comprehensive analysis therefore mandates a comparison between the solid-state structure and the solution-state conformation.
Comparative Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining high-resolution structures in solution.[16][18] By measuring Nuclear Overhauser Effects (NOEs), one can derive distance restraints between protons to define the foldamer's three-dimensional shape. Comparing this solution ensemble to the single conformation observed in the crystal is vital.[14][19]
-
Circular Dichroism (CD) Spectroscopy: CD provides rapid, low-resolution information about the secondary structure (e.g., helices, sheets) in solution.[3][20] This allows for a quick check to see if the secondary structure observed in the crystal is maintained in various solvent environments.
Trustworthiness Through Self-Validation: If the secondary structure and overall fold observed in the crystal are consistent with the data from solution-state NMR and CD, it lends high confidence that the crystal structure is a biologically relevant conformation. Discrepancies, however, are equally informative, suggesting that the foldamer may be conformationally adaptable or that crystal packing forces have selected for a specific, non-dominant conformer.[14] This integrated approach ensures a robust and trustworthy interpretation of the molecule's structural properties.
References
-
Kudo, M., Maurizot, V., Masu, H., Tanatani, A., & Huc, I. (2014). The synthesis and structural investigation of aromatic–aliphatic oligoamide foldamers reveals a zig-zag tape conformation with local conformational variability that precludes long range order. Chemical Communications. [Link]
-
Schwarm, K., et al. (2025). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. [Link]
-
Yadav, R., & Balaram, P. (2005). Aromatic interactions in tryptophan-containing peptides. SciSpace. [Link]
- Mori, H., et al. (2001). Method for crystallizing tryptophan.
-
Mondal, S., et al. (2025). Backbone Confinement and Aromatic Substitutions Direct Supramolecular Dynamics in Tripeptides. ChemRxiv. [Link]
-
Cochran, A. G., Skelton, N. J., & Starovasnik, M. A. (2001). Tryptophan zippers: Stable, monomeric β-hairpins. PNAS. [Link]
-
Zhang, R. K., et al. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. PMC. [Link]
-
Bedow, J., et al. (2018). Engineered Biosynthesis of β-Alkyl Tryptophan Analogs. ChemRxiv. [Link]
-
Chan, D. I., et al. (2008). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity. PMC. [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]
-
Vini, L. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Longdom Publishing SL. [Link]
-
Green, A. P., et al. (2018). Engineered Biosynthesis of β-Alkyl Tryptophan Analogues. PubMed. [Link]
-
Li, C., et al. (2015). Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II. PMC. [Link]
-
Singh, N., et al. (2025). An Integrated Experimental and Modeling Approach for Crystallization of Complex Biotherapeutics. PMC. [Link]
-
Grzeskowiak, K. (2011). Ancient history of X-ray crystal structure of B-DNA oligomers and its perspective. Biopolymers and Cell. [Link]
- van der Ven, J. G. M., et al. (2003). Method for preparing tryptophan rich peptides.
-
Kumar, S., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. [Link]
-
Andersson, L., et al. (2000). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]
-
Zhang, Z., et al. (2024). Crystal packing of foldamers 4, 6, and 7 a Crystal packing of 11-mer 4.... ResearchGate. [Link]
-
Creative Biostructure. (2025). Optimizing Protein Production and Purification for Crystallography. Creative Biostructure. [Link]
-
Liu, C., et al. (2012). X-Ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. PMC. [Link]
-
Vass, E., et al. (2024). Foldamers controlled by functional triamino acids: structural investigation of α/γ-hybrid oligopeptides. PMC. [Link]
-
Murshudov, G. N., et al. (2011). Structure solution and refinement. ResearchGate. [Link]
-
Bedow, J., et al. (2023). Investigating Peptide Folding of Tryptophan Zippers. Calvin Digital Commons. [Link]
-
Han, G., et al. (2001). Synthesis of (2S, 3S)-β-methyltryptophan. University of Arizona. [Link]
-
Lee, H., et al. (2010). Potential Foldamers Based on an ortho-Terphenyl Amino Acid. PMC. [Link]
-
Mani, R., et al. (2002). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. Hong Lab MIT. [Link]
-
Scsibrany, H., et al. (2014). Role of Tryptophan Side Chain Dynamics on the Trp-Cage Mini-Protein Folding Studied by Molecular Dynamics Simulations. PLOS. [Link]
-
Tirendaz, M., et al. (2016). X-ray Crystallographic Structure of Oligomers Formed by a Toxic β-Hairpin Derived from α-Synuclein. PubMed. [Link]
-
de Oliveira, B. G., & Rittner, R. (2018). Study of the Three-Dimensional Structure of Tryptophan Zipper Peptides through 1H NMR Chemical Shifts Calculations. SciELO. [Link]
-
As-sallam, H., & Harris, K. (2016). Comparative solution-and solid-state NMR analysis. ResearchGate. [Link]
Sources
- 1. Foldamers controlled by functional triamino acids: structural investigation of α/γ-hybrid oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 3. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC-L-BETA-HOMOTRYPTOPHAN | 229639-48-9 [m.chemicalbook.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. bachem.com [bachem.com]
- 8. EP1339735B1 - Method for preparing tryptophan rich peptides - Google Patents [patents.google.com]
- 9. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. An Integrated Experimental and Modeling Approach for Crystallization of Complex Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. X-ray Crystallographic Structure of Oligomers Formed by a Toxic β-Hairpin Derived from α-Synuclein: Trimers and Higher-Order Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential Foldamers Based on an ortho-Terphenyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying L-beta-Homotryptophan in Biofluids: A Comparative Methodological Guide
Executive Summary
L-beta-Homotryptophan ((S)-3-Amino-4-(3-indolyl)butyric acid) is a critical non-proteinogenic amino acid used increasingly in peptidomimetic drug design to confer resistance against proteolytic degradation. Unlike its alpha-amino acid counterpart (L-Tryptophan), the beta-isomer introduces a methylene group into the backbone, altering its physicochemical interaction with biological matrices.
This guide provides a rigorous comparative analysis of analytical methodologies for quantifying L-beta-Homotryptophan in plasma and urine. We contrast the industry "Gold Standard" LC-ESI-MS/MS against the cost-effective HPLC-FLD and the stereochemically rigorous Chiral LC , empowering researchers to select the optimal workflow for their pharmacokinetic (PK) or toxicological studies.
Part 1: Methodological Landscape & Comparative Analysis
The choice of method depends on three variables: Sensitivity requirements (PK vs. QC), Matrix complexity (Plasma vs. Urine), and Stereochemical purity needs .
Comparative Performance Matrix
| Feature | Method A: LC-ESI-MS/MS | Method B: HPLC-FLD | Method C: Chiral LC-MS |
| Primary Application | Trace PK/PD profiling, Bioanalysis | Routine monitoring, High-conc samples | Enantiomeric purity verification |
| Detection Principle | Mass-to-Charge (MRM) | Native Fluorescence (Indole) | Mass-to-Charge (MRM) |
| LLOQ (Plasma) | < 1.0 ng/mL (High Sensitivity) | ~10–50 ng/mL (Moderate) | ~5.0 ng/mL |
| Selectivity | Excellent (Mass discrimination) | Good (Subject to matrix fluorescence) | Excellent (Stereo-discrimination) |
| Sample Throughput | High (5–8 min run time) | Moderate (10–15 min run time) | Low (15–30 min run time) |
| Cost Per Sample | High ( | Low ($) | High ( |
Expert Insight: The Causality of Choice
-
Choose LC-MS/MS when analyzing trace metabolites in complex serum. The beta-amino acid backbone often results in lower ionization efficiency than alpha-analogs; ESI+ with MRM is non-negotiable for sub-nanogram sensitivity.
-
Choose HPLC-FLD only if MS is unavailable and concentrations exceed 50 ng/mL. The indole ring provides strong native fluorescence (Ex 280 nm / Em 350 nm), but co-eluting matrix components in urine can quench signals.
-
Choose Chiral LC during early drug development. Racemization of L-beta-Homotryptophan can occur during synthesis. Confirming the absence of the D-isomer is critical for safety data.
Part 2: The Gold Standard Protocol (LC-ESI-MS/MS)
This section details the LC-ESI-MS/MS workflow, validated for high-throughput bioanalysis.
Sample Preparation: The "Clean-Extract" Philosophy
Direct protein precipitation (PPT) is often insufficient for beta-amino acids due to ion suppression from phospholipids. We recommend Solid Phase Extraction (SPE) for consistent recovery.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Aliquoting : Transfer 100 µL of plasma to a 1.5 mL tube.
-
ISTD Addition : Add 10 µL of Internal Standard (e.g., d5-Tryptophan or 13C-L-beta-Homotryptophan) at 100 ng/mL.
-
Acidification : Add 100 µL of 2% Formic Acid (aq) to protonate the amine (ensure pH < 3).
-
Loading : Load sample onto a pre-conditioned Oasis MCX 30 mg plate .
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
-
Washing :
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/acids).
-
Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).
-
-
Elution : Elute with 500 µL of 5% NH4OH in Methanol. The high pH deprotonates the amine, releasing the analyte.
-
Reconstitution : Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A.
Chromatographic Separation
-
Column : C18 is standard, but a Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18) is superior for retaining polar zwitterions like beta-homotryptophan without ion-pairing reagents.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-1 min: 5% B (Isocratic hold for trapping)
-
1-5 min: 5% -> 60% B
-
5-6 min: 95% B (Wash)
-
6.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
L-beta-Homotryptophan (MW ~218.25) forms a stable [M+H]+ ion at m/z 219.1.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| L-beta-Homotryptophan | 219.1 | 130.1 | 25 | Indole ring fragment (Quantifier) |
| 219.1 | 202.1 | 15 | Loss of NH3 (Qualifier) | |
| d5-Tryptophan (ISTD) | 210.1 | 150.1 | 25 | Indole-d5 fragment |
Part 3: Visualization of Workflows
Diagram 1: Sample Preparation Decision Tree
This logic flow helps researchers decide between simple precipitation and robust SPE based on assay requirements.
Caption: Decision matrix for selecting sample preparation techniques based on sensitivity needs and matrix interference risks.
Diagram 2: LC-MS/MS Analytical Pathway
The mechanistic flow of the analyte through the system, highlighting critical ionization and detection steps.
Caption: Schematic of the LC-MS/MS MRM transition pathway for specific detection of L-beta-Homotryptophan.
Part 4: Scientific Integrity & Troubleshooting
Self-Validating the Protocol
To ensure Trustworthiness , every run must include:
-
System Suitability Test (SST) : Inject a neat standard (100 ng/mL) before the batch. Retention time must be within ±0.1 min of the reference.
-
Internal Standard Monitoring : The peak area of the ISTD in samples should not deviate >20% from the mean of the calibration standards. A drop >50% indicates failed extraction or severe ion suppression.
-
Carryover Check : Inject a blank solvent after the highest standard (ULOQ). Analyte signal in the blank must be <20% of the LLOQ.
Addressing Chirality
If the "L" enantiomer purity is (e.g., potential in vivo racemization), the C18 column in the protocol above must be replaced with a Chiralpak AGP or Crownpak CR-I(+) column.
-
Note: Standard C18 methods cannot distinguish L-beta-Homotryptophan from D-beta-Homotryptophan.
References
-
Zhu, W., et al. (2011). "Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Hage, D. S., et al. (2026). "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin." PMC.
-
Chang, Q., et al. (2019).[1] "LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice." Journal of Chromatography B.
-
Sigma-Aldrich . "L-beta-Homotryptophan hydrochloride Product Specification."
-
Chem-Impex . "Fmoc-L-beta-homotryptophan: Applications in Peptide Synthesis."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-beta-Homotryptophan Hydrochloride
For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of L-beta-Homotryptophan hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding the Compound: A Prerequisite for Safe Handling and Disposal
L-beta-Homotryptophan hydrochloride is an analog of the essential amino acid L-tryptophan. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. While specific hazard data for this compound is not extensively documented, we can infer its general characteristics from structurally similar amino acid hydrochlorides.
Key Characteristics:
-
Physical State: Typically a white to off-white solid powder.
-
Hazards: While not classified as acutely toxic, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1][2]
-
Incompatibilities: Strong oxidizing agents and strong acids can react with this compound, potentially leading to vigorous reactions and the release of hazardous decomposition products.[1]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic gases, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3]
This initial assessment underscores the importance of treating L-beta-Homotryptophan hydrochloride as a potentially hazardous chemical and managing its disposal with appropriate care.
The Cornerstone of Compliance: Waste Identification and Classification
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[1][4][5] A critical first step in proper disposal is determining if your waste is considered hazardous under these regulations.
Since L-beta-Homotryptophan hydrochloride is not explicitly listed as a "P" or "U" series hazardous waste, the responsibility falls on the generator to determine if it exhibits any of the four characteristics of hazardous waste:
| Characteristic | Description | Relevance to L-beta-Homotryptophan hydrochloride |
| Ignitability | Liquids with a flashpoint < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes. | Unlikely for a solid amino acid hydrochloride. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate. | The hydrochloride salt will form a mildly acidic solution. While unlikely to be corrosive in the regulatory sense, it's a factor to consider. |
| Reactivity | Unstable under normal conditions, may react violently with water, or generate toxic gases when mixed with water or under other conditions. | Unlikely under normal conditions, but reactions with incompatible materials should be avoided. |
| Toxicity | Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific toxic substances to leach into groundwater. | This would require analytical testing and is the most likely characteristic to be met, if any. |
Practical Guidance: In the absence of specific data, it is prudent and often required by institutional safety policies to manage unknown or uncharacterized chemical waste as hazardous. This "better safe than sorry" approach ensures the highest level of safety and compliance.
RCRA Waste Code: If the waste is determined to be hazardous, it must be assigned a waste code. For a non-listed chemical like this, a characteristic waste code would apply (e.g., D002 for corrosivity if the pH is in the regulated range, or a D-series code for toxicity if it fails the TCLP test).[6] Your institution's Environmental Health and Safety (EHS) department is the definitive resource for assigning the correct waste code.
A Step-by-Step Protocol for the Disposal of L-beta-Homotryptophan Hydrochloride
This protocol outlines the essential steps for the safe handling and disposal of L-beta-Homotryptophan hydrochloride waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities of the solid or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1][2]
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Solid Waste: Collect uncontaminated solid L-beta-Homotryptophan hydrochloride in a designated, sealed container.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled container.
-
Aqueous Solutions: Solutions containing L-beta-Homotryptophan hydrochloride should be collected in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision tree for L-beta-Homotryptophan hydrochloride.
Step 3: Container Selection and Labeling
-
Container Choice: Use containers that are compatible with the chemical waste. For L-beta-Homotryptophan hydrochloride, high-density polyethylene (HDPE) containers are a good choice. Ensure containers have secure, leak-proof lids.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("L-beta-Homotryptophan hydrochloride"), and the approximate concentration and quantity.[2][7] Your institution will likely have specific label templates to be used.
Step 4: On-Site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in an SAA.[2][7] This area must be under the control of the laboratory personnel.
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Use secondary containment (such as a chemical-resistant tray) to prevent the spread of spills.
Step 5: Arranging for Disposal
-
Contact EHS: Once your waste container is full or has been in storage for the maximum allowed time (as per your institution's policy and EPA regulations), contact your EHS department to arrange for a pickup.[2][4]
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely. This "cradle-to-grave" tracking is a cornerstone of RCRA.[2][4]
Decontamination and Spill Management
Accidents happen. Being prepared is key to mitigating risks.
Small Spills of Solid Material:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the spilled material to avoid generating dust.
-
Place the swept-up material and any contaminated cleaning materials into a sealed container and label it as hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution as hazardous waste.
Decontamination of Reusable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., water) to remove the bulk of the chemical. Collect this initial rinse as hazardous waste.
-
Wash the glassware with soap and water, followed by final rinses with deionized water.
Advanced Considerations: Neutralization for Small-Scale Decontamination
For very small quantities, such as decontaminating a reaction vessel before washing, neutralization can be a viable option. As an amino acid hydrochloride, the compound can be neutralized with a weak base.
Caution: This procedure should only be performed by trained personnel and is not a substitute for bulk waste disposal.
Procedure:
-
In a well-ventilated fume hood and in a suitable container, dissolve the L-beta-Homotryptophan hydrochloride residue in water.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), while stirring.
-
Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7).
-
The neutralized solution may still need to be disposed of as hazardous waste, depending on local regulations and the presence of other chemicals. Consult your EHS department.
The reaction for neutralization is as follows: R-NH₃⁺Cl⁻ + NaHCO₃ → R-NH₂ + H₂O + CO₂ + NaCl
Conclusion: A Culture of Safety
The proper disposal of L-beta-Homotryptophan hydrochloride is a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's properties, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
Unknown. (n.d.). frequently-used federal hazardous waste codes. Retrieved from [Link]
-
Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. medlabmag.com [medlabmag.com]
Personal protective equipment for handling L-beta-Homotryptophan hydrochloride
Comprehensive Safety and Handling Protocol for L-β-Homotryptophan Hydrochloride
As drug development increasingly turns to peptidomimetics to overcome the poor pharmacokinetic profiles of natural peptides, beta-amino acids like L-β-Homotryptophan hydrochloride have become indispensable. By inserting an additional methylene group into the peptide backbone, researchers can engineer resistance to proteolytic cleavage while maintaining the critical serotonergic and structural properties of the indole side chain.
However, handling this specialized hydrochloride salt requires rigorous safety and logistical protocols. This guide synthesizes field-proven operational strategies with mechanistic hazard assessments to ensure uncompromising laboratory safety and chemical integrity.
Physicochemical Profile & Hazard Causality
To handle a chemical safely, one must understand its molecular behavior. L-β-Homotryptophan hydrochloride presents as a grey, hygroscopic solid 1. The presence of the hydrochloride salt significantly alters its handling profile compared to the free base. When exposed to ambient humidity or mucosal membranes (eyes, respiratory tract), the salt dissociates, creating localized acidic microenvironments that exacerbate tissue irritation (H315, H319, H335) 2.
Furthermore, the electron-rich indole ring is susceptible to oxidation, and the compound is a documented skin sensitizer (H317) 2. Repeated dermal exposure without adequate barrier protection can lead to allergic contact dermatitis. Because of its structural mimicry of endogenous tryptophan, inadvertent ingestion or inhalation (H302) risks unintended interaction with serotonergic metabolic pathways 1.
Quantitative Data Summary
| Property | Value | Scientific Implication for Handling |
|---|---|---|
| CAS Number | 192003-01-3 (HCl salt) | Ensures correct SDS retrieval and waste profiling [[3] ](). |
| Molecular Weight | 254.72 g/mol | Required for precise molarity calculations in peptide synthesis 1. |
| Appearance | Grey solid / powder | Visual indicator of the compound; highlights dust generation risk 1. |
| Storage Temp. | 0 - 8 °C (Protect from light) | Prevents thermal degradation and oxidation of the indole ring 1. |
| Optical Rotation | [a]D20 = -27 ± 2 º (C=1 in DMF) | Quality control metric; dictates DMF as a primary compatible solvent 1. |
Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | The compound is a known skin sensitizer (H317). The hydrochloride salt can cause local pH changes upon contact with sweat, increasing dermal penetration risk. |
| Eye Protection | Snug-fitting chemical splash goggles | Fine powders of amino acid hydrochlorides are highly irritating to ocular mucosa (H319). Standard safety glasses are insufficient against airborne dust. |
| Body Protection | Flame-retardant lab coat with fitted cuffs | Prevents accumulation of the grey solid powder on exposed skin or personal clothing, mitigating long-term sensitization risks. |
| Respiratory | N95 or P100 particulate respirator | Necessary if handling outside a fume hood to prevent inhalation of hygroscopic dust (H335), which can cause acute respiratory tract irritation. |
Operational Workflows
Protocol 1: Precision Weighing and Transfer
-
Equilibration: Remove the vial from 0-8°C storage 1. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.
-
Causality & Validation: Opening a cold vial causes atmospheric moisture condensation, which degrades the hygroscopic HCl salt and causes the powder to clump. Validation: The exterior of the vial must be completely free of condensation before opening.
-
-
Containment: Conduct all weighing inside a certified chemical fume hood or exhausted biological safety cabinet with a face velocity of 80-100 fpm.
-
Static Mitigation: Use an anti-static bar (ionizer) near the analytical balance.
-
Causality: Fine hydrochloride powders build static charge and will scatter off metal spatulas, leading to contamination of the balance and potential inhalation exposure.
-
-
Transfer: Use a PTFE-coated micro-spatula to transfer the solid.
-
Causality: PTFE prevents the adherence of the hygroscopic powder and avoids potential trace-metal catalyzed oxidation of the indole ring.
-
Protocol 2: Spill Response and Decontamination
-
Isolation: Immediately halt work, alert nearby personnel, and demarcate the spill zone.
-
Suppression: Do NOT dry sweep. Cover the spilled grey solid with absorbent paper towels lightly dampened with 70% ethanol or deionized water.
-
Causality: Dry sweeping aerosolizes the sensitizing powder (H317). Dampening suppresses dust while the solvent begins solubilizing the compound.
-
-
Collection: Use a disposable plastic scraper to collect the dampened mass into a sealable hazardous waste container.
-
Neutralization & Cleaning: Wash the affected surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution).
-
Causality & Validation: The alkaline wash neutralizes residual localized acidity caused by the hydrochloride salt. Validation: Swab the area with pH indicator paper; a neutral pH (7.0) confirms the complete removal of the acidic salt residue.
-
Protocol 3: Waste Disposal Strategy
-
Segregation of Liquids: Collect organic solvent solutions (e.g., DMF mixtures) in dedicated halogenated or non-halogenated organic waste carboys depending on the co-solvents used.
-
Validation: Ensure the waste carboy exhibits no phase separation or exothermic heat generation upon addition, confirming solvent compatibility.
-
-
Aqueous Waste: Aqueous solutions must be collected in dedicated aqueous waste containers. Note that the pH will be slightly acidic due to the HCl salt 3.
-
Solid Waste: Dispose of all contaminated PPE (nitrile gloves), paper towels, and empty reagent vials in solid hazardous waste bins clearly labeled with "Contains Indole Derivatives / Sensitizer".
Workflow Visualization
Figure 1: Safe operational workflow and spill response logic for L-β-Homotryptophan hydrochloride.
References
-
PubChem. "3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1)". National Center for Biotechnology Information. 3
-
ChemScene. "(S)-3-Amino-4-(1H-indol-3-yl)butanoic acid Safety Data".2
-
Chem-Impex International. "L-β-Homotryptophan hydrochloride Product Specifications".1
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
